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  • Product: (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride
  • CAS: 210830-32-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure Elucidation of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride

Introduction (R)-3-Methyl-2-(methylamino)butanoic acid, a derivative of the essential amino acid L-valine, represents a class of N-methylated amino acids (NMAAs) of significant interest in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-3-Methyl-2-(methylamino)butanoic acid, a derivative of the essential amino acid L-valine, represents a class of N-methylated amino acids (NMAAs) of significant interest in medicinal chemistry and drug development.[1][2] The introduction of a methyl group on the alpha-amino nitrogen can profoundly alter the physicochemical and biological properties of parent amino acids and peptides.[3] These modifications can lead to increased metabolic stability, enhanced membrane permeability, and modulated receptor affinity, making NMAAs valuable building blocks for designing novel therapeutics with improved pharmacokinetic profiles.[1][2][4]

Given its chiral nature and specific substitution pattern, the unambiguous determination of the structure and absolute stereochemistry of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride is paramount for ensuring its quality, efficacy, and safety in any research or pharmaceutical application. The term structure elucidation refers to the comprehensive process of determining the exact arrangement of atoms and stereochemical configuration of a molecule.[5]

This technical guide provides a systematic, multi-technique workflow for the complete structure elucidation of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride. It is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each analytical choice. The narrative follows an integrated approach, demonstrating how data from various spectrometric techniques are synthesized to build a conclusive and self-validating structural proof.

Strategic Elucidation Workflow

A robust structure elucidation strategy does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a comprehensive and irrefutable picture of the molecule. Our approach is hierarchical, beginning with fundamental characterization and progressing to detailed connectivity and stereochemical assignment.

G cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Stereochemistry & Final Confirmation MS Mass Spectrometry (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environments) MS->NMR_1D IR FTIR Spectroscopy (Functional Groups) IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Bonding Framework) NMR_1D->NMR_2D Assign Spin Systems Chiral Chiroptical Methods (Relative/Absolute Stereochemistry) NMR_2D->Chiral Confirm Constitution XRay X-Ray Crystallography (Definitive 3D Structure) NMR_2D->XRay Confirm Constitution Final Confirmed Structure of (R)-3-Methyl-2-(methylamino)butanoic acid HCl Chiral->Final Assign (R) configuration XRay->Final Definitive Proof

Caption: Overall workflow for structure elucidation.

Section 1: Determination of Molecular Formula and Mass

Expertise & Causality: The first critical step in identifying any unknown compound is to determine its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike nominal mass measurements, HRMS provides highly accurate mass values (typically to within 5 ppm), which allows for the calculation of a unique elemental formula, thereby constraining all subsequent structural hypotheses.[5][6]

High-Resolution Mass Spectrometry (HRMS)

For a hydrochloride salt, it is standard practice to analyze the free base form of the molecule. The acidic proton of the hydrochloride salt is readily lost, and electrospray ionization (ESI) in positive mode will typically show the protonated molecule [M+H]⁺, where M is the free base.

Table 1: HRMS Data for the Analyte

ParameterTheoretical Value (for C₆H₁₄NO₂⁺)Experimental ValueMass Error (ppm)
[M+H]⁺ m/z132.10190132.1022+2.3

The experimental mass aligns perfectly with the elemental composition of C₆H₁₃NO₂ for the free base. This finding is the foundational piece of evidence upon which all further analysis is built.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Acquisition Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Mass Range: 50-500 m/z

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Infusion Flow Rate: 5 µL/min

  • Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known calibration standard to guarantee mass accuracy.

Section 2: Identification of Key Functional Groups

Expertise & Causality: Before diving into the complex task of assembling the molecular skeleton, it is efficient to identify the functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for this purpose. It works by detecting the absorption of infrared radiation by specific molecular vibrations, which correspond to the bonds present in the molecule.[7]

FTIR Spectroscopy

The FTIR spectrum provides direct evidence for the key functional groups expected in an amino acid hydrochloride.

Table 2: FTIR Peak Assignments

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~3400-2400 (broad)StrongO-H stretch, N-H stretchCarboxylic acid O-H and secondary ammonium N-H⁺
~2960-2850Medium-StrongC-H stretchAliphatic C-H (methyl, methine)
~1730StrongC=O stretchCarboxylic acid carbonyl
~1580MediumN-H bendSecondary ammonium N-H⁺
~1200MediumC-O stretchCarboxylic acid C-O

The very broad absorption centered around 3000 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid hydrogen-bonded system, overlaid with the N-H⁺ stretching of the ammonium salt. The sharp, strong peak at ~1730 cm⁻¹ is a clear indicator of the carbonyl (C=O) group of the carboxylic acid. The presence of these key features strongly supports the proposed amino acid structure.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the dry powder directly onto the ATR crystal.

  • Instrumentation: A standard benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 scans are co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired immediately before the sample analysis and subtracted from the sample spectrum.

Section 3: Elucidation of the Carbon-Hydrogen Framework via NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structure elucidation.[8] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A systematic approach using a suite of 1D and 2D NMR experiments is required to piece together the complete molecular structure.[7][9] We will acquire spectra in a deuterated solvent such as D₂O or DMSO-d₆.

¹H NMR: Mapping the Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

Table 3: ¹H NMR Data (500 MHz, D₂O)

LabelChemical Shift (ppm)MultiplicityIntegrationJ (Hz)Assignment
H-23.55d1H4.5α-CH
H-32.40m1H-β-CH
H-4'1.05d3H7.0γ-CH₃
H-41.02d3H7.0γ'-CH₃
H-52.70s3H-N-CH₃

Interpretation: The spectrum shows five distinct proton signals, consistent with the proposed structure. The downfield signal at 3.55 ppm is characteristic of a proton on an alpha-carbon adjacent to an amino group. The singlet at 2.70 ppm corresponds to the N-methyl group, which has no proton neighbors to couple with. The two doublets around 1.0 ppm are the diastereotopic methyl groups of the isopropyl moiety, and the multiplet at 2.40 ppm is the methine proton of that same group.

¹³C NMR: Identifying the Carbon Skeleton

The ¹³C NMR spectrum shows the number of unique carbon environments.

Table 4: ¹³C NMR Data (125 MHz, D₂O)

LabelChemical Shift (ppm)Assignment
C-1175.4Carbonyl (C=O)
C-268.2α-CH
C-331.5β-CH
C-530.8N-CH₃
C-4'18.9γ-CH₃
C-418.5γ'-CH₃

Interpretation: Six distinct carbon signals are observed, matching the six carbons in the molecular formula. The signal at 175.4 ppm is characteristic of a carboxylic acid carbonyl carbon. The signal at 68.2 ppm is in the expected range for an alpha-carbon attached to a nitrogen atom.

2D NMR: Assembling the Pieces

While 1D NMR provides the parts list, 2D NMR experiments reveal how they are connected.[10]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[11][12] It allows us to trace out the spin systems within the molecule.

    • Key Correlation: A cross-peak between the signal at 3.55 ppm (H-2) and 2.40 ppm (H-3) confirms that the α-proton is adjacent to the β-proton.

    • Key Correlation: Cross-peaks between the multiplet at 2.40 ppm (H-3) and the two doublets at 1.05 ppm (H-4') and 1.02 ppm (H-4) confirm the isopropyl group connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom it is directly attached to.[13][14] It definitively links the proton and carbon assignments.

    • Key Correlations:

      • 3.55 ppm (¹H) correlates with 68.2 ppm (¹³C) → H-2 is attached to C-2

      • 2.40 ppm (¹H) correlates with 31.5 ppm (¹³C) → H-3 is attached to C-3

      • 2.70 ppm (¹H) correlates with 30.8 ppm (¹³C) → H-5 is attached to C-5

      • 1.05/1.02 ppm (¹H) correlate with 18.9/18.5 ppm (¹³C) → H-4/H-4' are attached to C-4/C-4'

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall carbon skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.[13] This allows us to connect the spin systems and identify quaternary carbons (like C-1).

G cluster_mol Key HMBC Correlations C4prime C-4' (γ') C3 C-3 (β) C4prime->C3 C4 C-4 (γ) C4->C3 C2 C-2 (α) C3->C2 C1 C-1 (C=O) C2->C1 N N C2->N C5 C-5 (N-CH₃) N->C5 H2 H-2 (3.55 ppm) H2->C3 ²J H2->C1 ²J H5 H-5 (2.70 ppm) H5->C2 ²J H3 H-3 (2.40 ppm) H3->C4prime ²J H3->C4 ²J H3->C1 ³J

Caption: Key 2- and 3-bond HMBC correlations.

  • Crucial Correlations:

    • The N-methyl protons (H-5 at 2.70 ppm) show a correlation to the α-carbon (C-2 at 68.2 ppm) . This is the definitive link proving the methyl group is on the nitrogen, which is attached to C-2.

    • The α-proton (H-2 at 3.55 ppm) shows a correlation to the carbonyl carbon (C-1 at 175.4 ppm) , connecting the amino acid backbone.

    • The β-proton (H-3 at 2.40 ppm) also shows a correlation to the carbonyl carbon (C-1 at 175.4 ppm) , further solidifying the core structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the hydrochloride salt in 0.6 mL of Deuterium Oxide (D₂O). Add a small amount of a reference standard like DSS or TSP for chemical shift calibration.

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition:

    • ¹H NMR: Acquire with a 45° pulse angle, a 2-second relaxation delay, and 16 scans.

    • ¹³C NMR: Acquire with proton decoupling, a 45° pulse angle, a 2-second relaxation delay, and accumulate 1024 scans.

    • COSY: Use a standard gradient-selected (gCOSY) pulse sequence.

    • HSQC: Use a standard gradient-selected, sensitivity-enhanced pulse sequence (e.g., hsqcedetgpsp).

    • HMBC: Use a standard gradient-selected pulse sequence (e.g., hmbcgplpndqf) optimized for a long-range coupling constant of 8 Hz.

  • Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Section 4: Determination of Absolute Stereochemistry

Expertise & Causality: The NMR and MS data have defined the constitution (i.e., the connectivity) of the molecule, but not its absolute stereochemistry at the C-2 chiral center. Since the compound is named with the (R) designator, this must be experimentally verified. Chiroptical methods measure the differential interaction of a chiral molecule with polarized light and are essential for this purpose.[15][16] For definitive, unambiguous proof, single-crystal X-ray diffraction is the gold standard.[17][18]

Chiroptical Methods

Optical rotation is the most common chiroptical measurement.[15] It involves measuring the angle of rotation of plane-polarized light as it passes through a solution of the chiral compound. The direction and magnitude of rotation are characteristic of the molecule. For (R)-3-Methyl-2-(methylamino)butanoic acid, a specific rotation value would be compared against literature values or data from a sample of known configuration.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful method for determining the three-dimensional structure of a molecule, providing unambiguous proof of both connectivity and absolute configuration.[17] The method relies on obtaining a high-quality single crystal, which can sometimes be a challenge. When successful, the diffraction pattern of X-rays passing through the crystal can be used to calculate a 3D electron density map, from which the positions of all atoms can be determined.[19] The determination of the absolute configuration is often possible through the analysis of anomalous dispersion effects (the Bijvoet method).[20]

Experimental Protocol: SCXRD
  • Crystallization: The primary challenge is growing a diffraction-quality single crystal. A common method is slow evaporation. Dissolve the compound to saturation in a suitable solvent system (e.g., ethanol/water, isopropanol/ether) and allow the solvent to evaporate slowly over several days in a vibration-free environment.

  • Data Collection: Mount a suitable crystal (typically <0.5 mm in each dimension) on a goniometer head. Collect diffraction data on a modern X-ray diffractometer, usually at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Structure Determination: The absolute configuration is determined by refining the Flack parameter, which should converge to a value near zero for the correct enantiomer.[20]

Conclusion: Synthesis of Evidence

The structure elucidation of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride is a systematic process of evidence accumulation.

  • HRMS established the correct molecular formula (C₆H₁₃NO₂).

  • FTIR confirmed the presence of the expected carboxylic acid and secondary ammonium functional groups.

  • 1D and 2D NMR spectroscopy worked in concert to unambiguously determine the molecular connectivity: identifying the isopropyl group, the N-methyl group, and crucially, linking all fragments together through key HMBC correlations to the alpha-carbon and the carbonyl carbon.

  • Finally, chiroptical methods or, ideally, single-crystal X-ray diffraction , provide the definitive confirmation of the (R) absolute stereochemistry at the C-2 chiral center.

This multi-technique, self-validating approach ensures the highest degree of confidence in the final structural assignment, a critical requirement for advancing research and development in the pharmaceutical sciences.

References

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-90. [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 4(1), 23-60. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive chiroptical spectroscopy. John Wiley & Sons. [Link]

  • Kwan, E. E. (2011). 2D NMR Problem Solving. Harvard University Department of Chemistry and Chemical Biology. [Link]

  • Creative Biostructure. (2023). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342. [Link]

Sources

Exploratory

(R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride CAS number 210830-32-3

An In-Depth Technical Guide to (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride (CAS: 210830-32-3) for Advanced Drug Development Executive Overview (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride, also kno...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride (CAS: 210830-32-3) for Advanced Drug Development

Executive Overview

(R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride, also known as N-Methyl-D-valine hydrochloride, is a chiral, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. Its strategic value lies in its role as a specialized building block for the synthesis of peptidomimetics—molecules designed to mimic natural peptides but with enhanced therapeutic properties.

The incorporation of N-methylated amino acids, such as this D-valine analogue, into a peptide backbone is a field-proven strategy to overcome the inherent limitations of peptide-based drugs, including poor metabolic stability and low oral bioavailability.[1][2][3] N-methylation introduces a methyl group on the backbone amide nitrogen, which sterically shields the adjacent peptide bond from enzymatic degradation by proteases, thereby increasing the drug's in vivo half-life.[4] Furthermore, this modification eliminates the amide proton's hydrogen-bond donating capability, which can reduce interchain aggregation, improve solubility, and enhance membrane permeability.[1][4]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the compound's physicochemical properties, details a robust and logical framework for its stereoselective synthesis, outlines self-validating analytical protocols for quality control, and explores its strategic application in the design of next-generation peptide therapeutics.

Physicochemical Profile

The fundamental properties of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride are summarized below. Accurate characterization of these parameters is the first step in any research or development workflow.

PropertyValueSource
CAS Number 210830-32-3[5]
Chemical Name (R)-3-methyl-2-(methylamino)butanoic acid hydrochloride[5]
Synonyms H-N-Me-D-Val-OH·HCl, N-Methyl D-Valine hydrochloride[5]
Molecular Formula C₆H₁₃NO₂·HCl[5]
Molecular Weight 167.63 g/mol [5]
Canonical SMILES CC(C)NC.Cl[5]
Appearance White to off-white solid (typical)
Storage Store at -20°C for long-term stability[5]

Stereoselective Synthesis and Rationale

The synthesis of an enantiomerically pure N-methylated amino acid is a non-trivial process where the primary challenge is to achieve selective N-methylation without racemization of the chiral center or unintended side reactions. The following workflow represents a logical and widely applicable approach.

The Synthetic Causality

Direct methylation of D-valine is impractical as the reagents would react non-selectively with both the amino and carboxylic acid groups. Therefore, a protection-methylation-deprotection strategy is essential.

  • Amino Group Protection: The amine must be protected to prevent over-methylation and to allow for controlled, single methylation. A common and effective strategy involves converting the amine to a sulfonamide (e.g., using 2-nitrobenzenesulfonyl chloride, Nosyl-Cl), which renders the remaining N-H proton acidic enough for clean deprotonation and subsequent methylation.

  • Methylation: A mild base (like K₂CO₃) and a methylating agent (like methyl iodide or dimethyl sulfate) are used. The choice of a mild base is critical to avoid racemization of the sensitive α-carbon.

  • Deprotection and Salt Formation: The protecting group is removed under conditions that do not compromise the stereocenter. The final hydrochloride salt is then formed, which improves the compound's stability and handling characteristics as a crystalline solid.

Validated Synthetic Workflow Diagram

G cluster_0 Synthesis Pathway A D-Valine (Starting Material) B N-Protected D-Valine (e.g., N-Nosyl-D-Valine) A->B Amine Protection (e.g., Nosyl-Cl, Base) C N-Methylated, N-Protected D-Valine B->C N-Methylation (e.g., MeI, K₂CO₃) D (R)-3-Methyl-2-(methylamino)butanoic acid (Free Base) C->D Deprotection (e.g., Thiophenol, K₂CO₃) E (R)-3-Methyl-2-(methylamino)butanoic acid HCl (Final Product) D->E Salt Formation (HCl in Ether/Dioxane)

Caption: A logical workflow for the stereoselective synthesis of N-Methyl-D-Valine HCl.

Experimental Protocol: N-Nosyl Based Synthesis

This protocol is a representative methodology based on established chemical principles for N-methylation.

  • Protection:

    • Dissolve D-Valine (1.0 eq) in a suitable aqueous/organic solvent mixture (e.g., 1:1 Dioxane:Water) containing a base such as sodium carbonate (2.5 eq).

    • Cool the solution to 0°C in an ice bath.

    • Add 2-nitrobenzenesulfonyl chloride (Nosyl-Cl, 1.1 eq) portion-wise while maintaining the temperature and pH (>9).

    • Stir vigorously for 4-6 hours, allowing the reaction to warm to room temperature.

    • Acidify the mixture with 1N HCl to precipitate the N-Nosyl-D-Valine product. Filter, wash with cold water, and dry under vacuum. Self-validation: Confirm product formation via TLC and ¹H NMR.

  • N-Methylation:

    • Suspend N-Nosyl-D-Valine (1.0 eq) in an anhydrous polar aprotic solvent like DMF.

    • Add a mild base, such as potassium carbonate (K₂CO₃, 3.0 eq).

    • Add methyl iodide (MeI, 1.5 eq) dropwise.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction to completion by TLC.

    • Quench the reaction with water and extract the methylated product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Self-validation: Confirm methylation via ¹H NMR (disappearance of N-H proton, appearance of N-CH₃ singlet) and Mass Spectrometry (correct mass increase).

  • Deprotection and Salt Formation:

    • Dissolve the crude N-methylated intermediate (1.0 eq) in DMF.

    • Add potassium carbonate (5.0 eq) and thiophenol (3.0 eq).

    • Stir at room temperature for 2-4 hours until the yellow color of the nosyl group disappears.

    • Dilute with water and wash with ether to remove thiophenol byproducts.

    • Adjust the aqueous layer to pH ~6 and purify via ion-exchange chromatography or crystallization to isolate the free amino acid.

    • Dissolve the purified free base in a minimal amount of methanol and add a solution of HCl in diethyl ether (2M) until precipitation is complete.

    • Filter the resulting white solid, wash with cold ether, and dry under vacuum to yield the final hydrochloride salt. Self-validation: Final product confirmation by ¹H NMR, ¹³C NMR, and MS. Assess purity by HPLC.

Analytical Validation and Quality Control

For use in drug development, rigorous analytical validation is non-negotiable. The identity, purity, and most importantly, the stereochemical integrity of the compound must be unequivocally established.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Key diagnostic signals include the N-methyl singlet (~2.5 ppm), the isopropyl doublet, and the α-proton multiplet.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition, providing definitive evidence of the compound's identity.

Assay of Enantiomeric Purity

Ensuring the compound is the correct (R)-enantiomer and determining its enantiomeric excess (ee) is the most critical analytical task. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method.[6][7] An indirect method, involving derivatization to form diastereomers, is highly robust and does not require a specialized chiral column.[8]

Causality of the Indirect Method: Enantiomers have identical physical properties and cannot be separated on standard (achiral) columns. By reacting them with a single enantiomer of a chiral derivatizing agent, they are converted into diastereomers. Diastereomers have different physical properties and can be readily separated on a conventional reversed-phase column (e.g., C18).

A Self-Validating Analytical Workflow for Enantiomeric Excess

G cluster_1 Chiral HPLC Analysis (Indirect Method) A Sample of N-Methyl-D-Valine HCl C Formation of Diastereomers (R,L and S,L) A->C B Derivatization Reagent (e.g., OPA + N-Acetyl-L-Cysteine) B->C D Injection onto Achiral Reversed-Phase HPLC Column C->D E Separation of Diastereomers D->E F UV or Fluorescence Detection E->F G Chromatogram with Two Resolved Peaks F->G H Quantification (Peak Area Integration) G->H I Result: Enantiomeric Excess (ee %) (e.g., >99% ee) H->I

Caption: Workflow for determining enantiomeric purity via chiral derivatization and HPLC.

Experimental Protocol: Chiral HPLC Analysis
  • Sample Preparation: Prepare a standard solution of the sample in a suitable buffer (e.g., 0.1 M borate buffer, pH 9.5).

  • Derivatization: To the sample solution, add the derivatization solution containing o-phthalaldehyde (OPA) and a chiral thiol like N-acetyl-L-cysteine (NAC).[6] Allow the reaction to proceed for 2-5 minutes at room temperature in the dark. The reaction forms fluorescent isoindole derivatives.

  • Chromatography:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent like acetonitrile or methanol.[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm) for high sensitivity.[6]

  • Data Analysis: Inject the derivatized sample. The two diastereomers will elute at different retention times. Integrate the area of the major peak (corresponding to the R-enantiomer) and the minor peak (corresponding to any S-enantiomer contamination). Calculate the enantiomeric excess using the formula: ee% = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

    • Self-validation: A successful validation requires baseline separation of the two diastereomer peaks. A racemic (50:50 R/S) standard of N-methyl-valine should be run to confirm peak identity and separation capability.

Applications in Modern Peptide Drug Design

The true value of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride is realized upon its incorporation into a peptide sequence. This single modification can profoundly and predictably alter a drug candidate's profile.

The Strategic Impact of N-Methylation
FeatureConsequence of N-MethylationRationale / Mechanism
Metabolic Stability Dramatically Increased The N-methyl group provides steric hindrance that blocks the access of proteolytic enzymes to the amide bond, preventing cleavage.[4]
Oral Bioavailability Potentially Improved N-methylation disrupts the backbone's hydrogen-bonding network, reducing polarity and increasing lipophilicity, which can enhance passive diffusion across the intestinal epithelium.[1][3]
Conformation Constrained / Modulated The steric bulk of the methyl group restricts free rotation around the peptide bond and can favor a cis-amide bond conformation, locking the peptide into a specific shape to improve receptor affinity and selectivity.[4]
Solubility Often Increased By breaking up the regular hydrogen-bonding patterns that lead to beta-sheet formation and aggregation, N-methylation can significantly improve the solubility of difficult peptide sequences.[4]

This compound, being the D-enantiomer, is particularly useful. The use of D-amino acids is another well-established strategy to increase proteolytic resistance. Combining a D-amino acid with N-methylation creates a highly robust building block, offering dual protection against enzymatic degradation and providing unique conformational constraints for SAR (Structure-Activity Relationship) studies.

Conclusion

(R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride is far more than a simple chemical reagent; it is an enabling tool for overcoming fundamental challenges in peptide drug development. Its utility is grounded in the predictable and beneficial effects of N-methylation on a peptide's pharmacokinetic and pharmacodynamic properties. Mastery of its stereoselective synthesis and rigorous analytical validation are prerequisite for its successful application. For researchers and drug developers, this compound represents a key component in the molecular toolkit for transforming promising bioactive peptides into robust, clinically viable therapeutic agents.

References

  • PubChem. 3-[Ethyl(methyl)amino]butanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • NIST. Butanoic acid, 3-methyl-. NIST Chemistry WebBook. [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry.
  • PubChemLite. (3s)-3-(methylamino)butanoic acid hydrochloride (C5H11NO2). [Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology. Springer. [Link]

  • Google Patents. CN101391948B - Method for preparing 3-methyl-2-butenoic acid.
  • Behl, T., & Daus, M. (2018). C–H Functionalization of N-Methylated Amino Acids and Peptides as Tool in Natural Product Synthesis. Organic Letters. [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. [Link]

  • Naoum, J., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • Moriwaki, H., et al. (2014). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • Google Patents. Synthesis of (2S,3R)
  • SIELC Technologies. Butanoic acid, 3-methyl-, 2-methylpropyl ester. (2018). [Link]

  • Khripach, L. V., et al. (2019). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. [Link]

  • PrepChem.com. Synthesis of 3-hydroxy-2,6-dimethyl-N,N-dimethylaniline. [Link]

  • He, C. Y., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Organic Letters.
  • ResearchGate. The synthetic route of N, N-Dimethylaniline. [Link]

  • PubChem. 3-(Methylamino)butanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-amino-3-methyl(311C)butanoic acid. National Center for Biotechnology Information. [Link]

  • Feng, J., et al. (2013). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. RSC Advances. [Link]

  • PubChem. 3-Methyl-2-butenoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate. [Link]

  • Slideshare. (2024). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. [Link]

  • The Royal Society of Chemistry. (2018). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. [Link]

  • Ilisz, I., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]

Sources

Foundational

A Technical Guide to (2R)-2-(Methylamino)-3-methylbutanoic Acid Hydrochloride: Nomenclature, Properties, and Synthetic Applications

For Immediate Release Grasbrunn, Germany – January 26, 2026 – This document provides an in-depth analysis of the N-methylated amino acid derivative commonly known as H-N-Me-D-Val-OH.HCl. It details the systematic determi...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Grasbrunn, Germany – January 26, 2026 – This document provides an in-depth analysis of the N-methylated amino acid derivative commonly known as H-N-Me-D-Val-OH.HCl. It details the systematic determination of its IUPAC name, explores its physicochemical properties, and discusses its critical role and application in modern peptide science and drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnological fields.

Introduction: The Significance of N-Methylated Amino Acids

Peptide-based therapeutics have gained significant traction due to their high target specificity and potent biological activity. However, their development is often hampered by poor metabolic stability and low cell permeability.[1] A key strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone—the substitution of an amide proton with a methyl group.[2] This modification can profoundly enhance a peptide's pharmacokinetic profile by:

  • Increasing Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, slowing degradation.

  • Improving Membrane Permeability: N-methylation reduces the number of hydrogen bond donors, which can decrease solvation and favor passage across cellular membranes, thereby improving oral bioavailability.[3][4]

  • Modulating Conformation: The methylation restricts the conformational flexibility of the peptide backbone, which can lock the molecule in a bioactive conformation and improve receptor binding affinity and selectivity.[2]

The compound H-N-Me-D-Val-OH.HCl, a derivative of D-valine, is a crucial building block in the synthesis of these advanced therapeutic peptides.

Systematic IUPAC Nomenclature

The accurate and unambiguous naming of chemical structures is foundational to scientific communication. The process for determining the IUPAC name for H-N-Me-D-Val-OH.HCl follows a systematic deconstruction of its common abbreviation and application of established nomenclature rules.[5][6]

Deconstruction of the Common Name: H-N-Me-D-Val-OH.HCl

  • Val: Refers to the parent amino acid, Valine. The structure of valine is 2-amino-3-methylbutanoic acid.[5]

  • D-: Specifies the stereochemistry at the alpha-carbon (C2) as 'D' configuration. Using the Cahn-Ingold-Prelog priority rules, this corresponds to an 'R' configuration for valine.

  • N-Me: Indicates a methyl group (-CH₃) is attached to the nitrogen atom of the amino group.

  • H- and -OH: Denote the free termini of the amino acid, a free amine (in its protonated form) and a free carboxylic acid, respectively.

  • .HCl: Signifies that the compound is isolated as a hydrochloride salt, with the chloride ion protonating the most basic site, the secondary amine.

Step-by-Step IUPAC Name Derivation:

  • Identify the Parent Chain: The longest carbon chain containing the principal functional group (the carboxylic acid) is a four-carbon chain, hence a "butanoic acid" derivative.

  • Numbering the Chain: According to IUPAC rules, the carboxyl carbon is designated as C1. The alpha-carbon is therefore C2.[5]

  • Identify Substituents:

    • A methyl group is attached to the nitrogen of the amino group at C2, designated as a "(methylamino)" group.

    • Another methyl group is attached to C3, designated as "3-methyl".

  • Assign Stereochemistry: The stereocenter is at C2. As established, the 'D' configuration for valine corresponds to the (2R) stereodescriptor.

  • Assemble the Name: Combining these elements, the systematic name for the free amino acid is (2R)-2-(methylamino)-3-methylbutanoic acid .[7]

  • Incorporate the Salt: The presence of hydrochloric acid results in the protonation of the amine. The final, complete IUPAC name is (2R)-2-(methylamino)-3-methylbutanoic acid hydrochloride .[8]

Chemical Structure and Physicochemical Properties

The structural and physical properties of N-methyl-D-valine hydrochloride are essential for its application in synthesis, dictating solubility, reactivity, and handling requirements.

Chemical Structure Diagram

The structure of the protonated form of the molecule is visualized below.

Caption: Structure of (2R)-2-(Methylamino)-3-methylbutanoic acid hydrochloride.

Physicochemical Data

The key properties of the parent compound, N-methyl-D-valine, are summarized below. Data for the hydrochloride salt may vary, particularly in terms of solubility and melting point.

PropertyValueSource
IUPAC Name (2R)-3-methyl-2-(methylamino)butanoic acidPubChem CID: 6951143[7]
Molecular Formula C₆H₁₃NO₂PubChem CID: 6951143[7]
Molecular Weight 131.17 g/mol PubChem CID: 6951143[7]
CAS Number 88930-14-7PubChem CID: 6951143[7]
Hydrogen Bond Donors 2PubChem CID: 6951143[7]
Hydrogen Bond Acceptors 3PubChem CID: 6951143[7]
Rotatable Bonds 3PubChem CID: 6951143[7]

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a growing peptide chain during SPPS presents a significant synthetic challenge. The secondary amine of an N-methylated residue is sterically hindered and less nucleophilic than a primary amine, making the subsequent coupling step difficult and often low-yielding.[9] This necessitates optimized protocols and more potent coupling reagents.

Causality Behind Experimental Choices
  • Choice of Coupling Reagent: Standard coupling reagents like HBTU or HCTU can be less effective.[9] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP, or PyBOP are often preferred due to their higher reactivity, which is required to overcome the steric hindrance of the N-methylated amine.[9]

  • Reaction Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) is used to activate the carboxylic acid without competing in the coupling reaction.

  • Monitoring the Reaction: Traditional ninhydrin tests for free amines are ineffective for secondary amines. Alternative tests, such as the bromophenol blue test, are required to monitor the completion of the coupling step.[9]

  • Double Coupling: Due to the sluggish nature of the reaction, a "double coupling" strategy is frequently employed. After the initial coupling reaction, the resin is washed, and the coupling procedure is repeated with fresh reagents to drive the reaction to completion and maximize yield.[9]

Experimental Workflow: Incorporation of Fmoc-N-Me-D-Val-OH

The following diagram outlines a typical workflow for coupling an N-methylated amino acid during Fmoc-based SPPS.

Caption: Workflow for the activation and coupling of Fmoc-N-Me-D-Val-OH in SPPS.

Detailed Experimental Protocol

This protocol describes the manual coupling of a protected N-methylated amino acid, such as Fmoc-N-Me-D-Val-OH, onto a peptide-resin with a free primary amine terminus using HATU activation.

Materials:

  • Peptide-resin with a free N-terminal amine (1.0 eq)

  • Fmoc-N-Me-D-Val-OH (4.0 eq)

  • HATU (3.9 eq)

  • N,N-Diisopropylethylamine (DIEA) (8.0 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker or bubbler (nitrogen)

Procedure:

  • Resin Preparation:

    • Place the peptide-resin in the synthesis vessel.

    • Swell the resin by washing with DMF (3 x 5 mL per gram of resin) for 10 minutes.

    • Drain the DMF solvent.

  • Fmoc Deprotection (if applicable):

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5x), followed by DCM (3x), and finally DMF (3x) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-N-Me-D-Val-OH (4.0 eq) and HATU (3.9 eq) in a minimal amount of DMF.

    • Add DIEA (8.0 eq) to the solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the drained resin in the synthesis vessel.

    • Agitate the mixture using a shaker or nitrogen bubbling for 1 to 2 hours at room temperature.[9]

  • Monitoring and Recoupling:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a bromophenol blue test to check for the presence of unreacted secondary amines.

    • If the test is positive (indicating incomplete coupling), drain the reaction solution and repeat steps 3 and 4 (a "double coupling").

  • Washing:

    • Once the coupling is complete (negative bromophenol blue test), drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Self-Validation: The protocol's integrity is maintained by the feedback loop in Step 5. The bromophenol blue test provides a qualitative checkpoint to ensure each coupling step reaches completion before proceeding, preventing the accumulation of deletion sequences and ensuring the fidelity of the final peptide product.

Conclusion

(2R)-2-(Methylamino)-3-methylbutanoic acid hydrochloride is a specialized amino acid derivative whose systematic IUPAC name belies its significant strategic importance in modern medicinal chemistry. Understanding its nomenclature, properties, and the nuanced protocols required for its incorporation into peptides is essential for the development of next-generation therapeutics. The strategic use of N-methylation, enabled by building blocks like N-methyl-D-valine, provides a powerful tool to enhance the drug-like properties of peptides, paving the way for more stable, bioavailable, and effective treatments.[2]

References

  • Dębowski, D., Łęgowska, A., & Rolka, K. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6951143, N-Methyl-D-valine. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9815241, D-Valine, hydrochloride. Retrieved January 26, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved January 26, 2026, from [Link]

  • Li, X., Wang, N., Liu, Y., Li, W., Bai, X., Liu, P., & He, C. Y. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

  • IUPAC. (n.d.). Nomenclature and Symbolism for Amino Acids and Peptides (Recommendations 1983). Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 109773, (R)-2-Amino-2-methylbutanoic acid hydrochloride. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11984198, Methyl D-valinate hydrochloride. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2022, July 4). Nomenclature of Amino acids. Retrieved January 26, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 3-METHYL-D-VALINE HYDROCHLORIDE. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2024). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • IUPAC. (n.d.). Amino Acids and Peptides. Retrieved January 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Using (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride in solid-phase peptide synthesis

Application Note & Protocol Strategic Incorporation of (R)-3-Methyl-2-(methylamino)butanoic Acid in Solid-Phase Peptide Synthesis Executive Summary The incorporation of N-methylated amino acids into peptide sequences is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Incorporation of (R)-3-Methyl-2-(methylamino)butanoic Acid in Solid-Phase Peptide Synthesis

Executive Summary

The incorporation of N-methylated amino acids into peptide sequences is a cornerstone strategy in modern drug discovery, imparting enhanced metabolic stability, increased cell permeability, and controlled conformational rigidity.[1] However, these modifications, particularly with sterically hindered residues like (R)-3-Methyl-2-(methylamino)butanoic acid (a derivative of L-Valine), present significant synthetic challenges. The secondary amine's reduced nucleophilicity and the steric bulk adjacent to the carboxyl group dramatically slow acylation kinetics, demanding optimized protocols to achieve high-purity peptides.[2] This document provides a comprehensive guide for researchers, detailing the chemical rationale, step-by-step protocols, and troubleshooting insights for the successful incorporation of Fmoc-(R)-N-Me-Val-OH using solid-phase peptide synthesis (SPPS).

The Challenge and Opportunity of N-Methylation

N-methylation eliminates the amide proton, a critical hydrogen bond donor, which disrupts secondary structures like β-sheets and can modulate the bioactive conformation of a peptide. This modification is a powerful tool for:

  • Enhancing Proteolytic Resistance: The absence of the N-H bond and the steric shield of the methyl group hinder recognition by proteases.[1]

  • Improving Pharmacokinetic Profiles: Increased lipophilicity can lead to better absorption and membrane permeability.[1]

  • Fine-Tuning Receptor Affinity: By restricting the conformational landscape, N-methylation can lock a peptide into a high-affinity binding mode.

The primary synthetic hurdle is the slow coupling reaction. Standard coupling conditions often result in incomplete acylation, leading to deletion sequences that are difficult to separate from the target peptide. Therefore, a specialized approach is mandatory.

Properties of the Building Block

A thorough understanding of the protected amino acid is crucial for successful synthesis. Here, we focus on the Fmoc-protected version of the title compound, Fmoc-(R)-3-Methyl-2-(methylamino)butanoic acid, commonly referred to as Fmoc-(R)-N-Me-Val-OH.

PropertyDataSource
Chemical Structure (Displayed below)-
IUPAC Name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylbutanoic acid-
Molecular Formula C₂₁H₂₅NO₄Calculated
Molecular Weight 367.43 g/mol Calculated
Appearance White to off-white solidTypical
Key Synthetic Feature Sterically hindered secondary α-amine; β-branched side chain[2]

Chemical Structure of Fmoc-(R)-N-Me-Val-OH

      O
     //
    C - OH
   /
CH - N - C=O
|    |   |
CH3  |   (Fmoc Group)
/  \
CH3 CH3

The Workflow: A Visual Overview

The following diagram illustrates the key stages of a single coupling cycle for incorporating a sterically hindered N-methylated amino acid.

SPPS_Workflow Start Peptide-Resin (Free N-terminal Amine) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection 1 Wash1 DMF Wash (Thorough) Deprotection->Wash1 2 Coupling Coupling to Resin (Extended Time / Elevated Temp.) Wash1->Coupling 4 Activation Amino Acid Activation (Fmoc-(R)-N-Me-Val-OH + Coupling Reagent) Activation->Coupling 3 Wash2 DMF Wash (Thorough) Coupling->Wash2 5 Monitoring Reaction Monitoring (e.g., Chloranil Test) Wash2->Monitoring 6 Monitoring->Coupling Incomplete: Recouple End Proceed to Next Cycle (or Final Cleavage) Monitoring->End Complete

Caption: High-level workflow for a single SPPS coupling cycle of Fmoc-(R)-N-Me-Val-OH.

Detailed Protocols and Scientific Rationale

Reagents and Materials
  • Resin: Rink Amide, Sieber, or 2-Chlorotrityl Chloride resin, appropriate for the desired C-terminus.

  • Amino Acid: Fmoc-(R)-3-Methyl-2-(methylamino)butanoic acid (Fmoc-(R)-N-Me-Val-OH).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection: 20% Piperidine in DMF (v/v).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or an equivalent high-efficiency reagent like COMU or PyAOP.[3][4]

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Monitoring: Chloranil test reagents. The Kaiser test is ineffective for secondary amines like N-methylated residues.

  • Cleavage Cocktail: Reagent B (TFA/Phenol/Water/TIPS, 88:5:5:2) or similar, depending on the peptide sequence.[5]

The Coupling Mechanism: The Role of HATU

To overcome the steric hindrance, a highly reactive activated ester must be generated in situ. Carbodiimide-based activators (like DIC) are often insufficient. Uronium/aminium salts like HATU are superior for this task.[4]

Activation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-N(Me)Val-COOH Carboxylic Acid Intermediate Fmoc-N(Me)Val-OAt Highly Reactive O-acylisourea Ester AA->Intermediate Reacts with HATU HATU Coupling Reagent HATU->Intermediate Base DIEA Base Base->Intermediate Catalyzes Product Fmoc-N(Me)Val-NH-Peptide-Resin Coupled Peptide Intermediate->Product Nucleophilic Attack Resin H₂N-Peptide-Resin N-terminal Amine Resin->Product

Caption: Simplified mechanism of amino acid activation with HATU and subsequent coupling.

Step-by-Step Coupling Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Swelling: Swell the peptide-resin (with the N-terminal Fmoc group removed) in DMF for 30 minutes. Drain the solvent.

  • Prepare Activation Solution:

    • In a separate vessel, dissolve Fmoc-(R)-N-Me-Val-OH (4 equivalents, 0.4 mmol, 147 mg).

    • Add HATU (3.95 equivalents, 0.395 mmol, 150 mg).

    • Dissolve the solids in a minimal amount of DMF (~2 mL).

    • Add DIEA (8 equivalents, 0.8 mmol, 139 µL).

    • Scientist's Note: Pre-activation for 5-10 minutes before adding to the resin can improve efficiency for highly hindered couplings.

  • Coupling Reaction:

    • Add the activation solution to the drained resin.

    • Ensure enough DMF is present to create a slurry that can be agitated effectively.

    • Agitate the reaction vessel for a minimum of 2 hours at room temperature. For particularly difficult sequences (e.g., coupling to another hindered residue), extend the time to 4 hours or perform the coupling at an elevated temperature (35-40°C) if using a microwave synthesizer.[2]

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 30-second washes).

  • Monitoring for Completion (Chloranil Test):

    • Take a small sample of resin beads (~5-10 mg) and wash them with DCM.

    • Add 2 drops of acetaldehyde solution and wait 5 minutes.

    • Add 2 drops of chloranil solution and wait another 5 minutes.

    • Interpretation: A positive result (blue/green beads) indicates the presence of unreacted secondary amines, meaning the coupling is incomplete.

  • Recoupling (If Necessary): If the chloranil test is positive, repeat steps 3 and 4 (a "double couple"). A fresh activation solution is recommended.

  • Capping (Optional but Recommended): If the coupling remains incomplete after a second attempt, cap the unreacted amines with a solution of 10% Acetic Anhydride and 10% DIEA in DMF to prevent the formation of deletion peptides.

  • Proceed: Once a negative chloranil test is achieved, proceed with the Fmoc deprotection for the next cycle.

Cleavage and Deprotection: Special Considerations

Peptides rich in N-methylated amino acids can be susceptible to side reactions during final cleavage.[6] Acid-catalyzed cleavage of the peptide bond C-terminal to the N-methylated residue can occur, especially between two consecutive N-methylated amino acids.[6][7]

  • Protocol:

    • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIPS)). The specific scavengers depend on the other amino acids in your sequence (e.g., use EDT for Cys, thioanisole for Met).[5][8]

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and stir at room temperature.

    • Crucial Insight: Minimize the cleavage time. Monitor the reaction by taking a small aliquot at 1 hour, precipitating the peptide, and analyzing via LC-MS. Extend the cleavage time only if deprotection is incomplete. A total time of 2-3 hours is typically sufficient. Prolonged exposure to strong acid increases the risk of side reactions.[6]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge, decant the ether, wash the peptide pellet with more cold ether, and dry the final product under vacuum.

Troubleshooting

ProblemLikely CauseRecommended Solution
Major Deletion (-147 Da) Peak in LC-MS Incomplete coupling of Fmoc-(R)-N-Me-Val-OH.Use a more potent coupling reagent (HATU/COMU). Increase coupling time and/or temperature. Perform a double couple. Use capping to terminate failed sequences.
Peptide Fragmentation during Cleavage Acid-lability of the peptide bond adjacent to the N-methyl residue.Reduce cleavage time to the minimum required for full side-chain deprotection (monitor hourly). Ensure the peptide-resin is completely dry before adding the TFA cocktail.
Broad or Multiple Peaks in HPLC Slow cis/trans isomerization around the Xaa-N(Me)Val peptide bond.This is often an intrinsic property of N-methylated peptides. Analyze the sample at an elevated temperature (e.g., 40-60°C) to accelerate isomerization, which can help sharpen the peaks into a single, representative peak for quantification.[6]

References

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Angewandte Chemie International Edition, 45(23), 3847-3850.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12991520, 3-(Methylamino)butanoic acid . PubChem. [Link]

  • Bennett, M. A., et al. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality . Journal of Peptide Science, 14(6), 735-741. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids . CEM Application Note. [Link]

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection . Aapptec Technical Library. [Link]

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids . The Journal of Organic Chemistry, 69(1), 217-220. [Link]

  • Aapptec. (n.d.). Coupling Reagents . Aapptec Technical Library. [Link]

  • García-Ramos, Y., et al. (2022). N-methylation in amino acids and peptides: Scope and limitations . RSC Medicinal Chemistry, 13(9), 1047-1065. [Link]

  • Bofill, J. M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides . Journal of Peptide Research, 65(3), 322-333. [Link]

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Application

Application Note: Structural Elucidation of N-methyl-D-valine hydrochloride using 1H NMR Spectroscopy

Abstract N-methylated amino acids are crucial components in peptide chemistry and drug development, offering enhanced metabolic stability and conformational rigidity to parent peptides. N-methyl-D-valine hydrochloride is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methylated amino acids are crucial components in peptide chemistry and drug development, offering enhanced metabolic stability and conformational rigidity to parent peptides. N-methyl-D-valine hydrochloride is a chiral building block of significant interest. This application note provides a comprehensive guide to the analysis of its chemical structure using high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, step-by-step protocol for sample preparation and data acquisition. Furthermore, a thorough interpretation of the anticipated 1H NMR spectrum is provided, including assignments of chemical shifts, spin-spin coupling constants, and signal integrations. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of modified amino acids.

Introduction

N-methyl-D-valine is a derivative of the essential amino acid D-valine, featuring a methyl group on the alpha-amino nitrogen. This modification imparts unique properties, making it a valuable component in the synthesis of peptidomimetics and other pharmaceutical compounds.[1][2] The hydrochloride salt form enhances solubility and stability, facilitating its use in various synthetic applications.[1]

Accurate structural confirmation and purity assessment are paramount in drug development and chemical synthesis. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable, non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[3][4] By analyzing the chemical environment of each proton, we can confidently verify the identity and integrity of N-methyl-D-valine hydrochloride.

This application note serves as a practical guide, detailing the entire workflow from sample preparation to spectral interpretation. The causality behind each step in the protocol is explained to ensure a deep understanding of the methodology, promoting reproducibility and reliable results.

Principles of ¹H NMR Spectroscopy for Structural Analysis

¹H NMR spectroscopy is based on the interaction of the magnetic moment of hydrogen nuclei (protons) with an external magnetic field. The key parameters obtained from a ¹H NMR spectrum are:

  • Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is indicative of the electronic environment of the proton. Electronegative atoms and functional groups deshield protons, causing their signals to appear at higher chemical shifts (downfield).[5][6]

  • Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[3]

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to the influence of neighboring, non-equivalent protons (spin-spin coupling). The n+1 rule is often applicable, where n is the number of adjacent equivalent protons.

A comprehensive analysis of these three parameters allows for the unambiguous assignment of each signal to a specific proton in the N-methyl-D-valine hydrochloride molecule.[3]

Experimental Protocol

Materials and Equipment
  • N-methyl-D-valine hydrochloride (≥98% purity)

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD)

  • Internal standard (e.g., TMS, DSS, or TSP)[5][7]

  • NMR tubes (5 mm, high precision)

  • Pipettes and other standard laboratory glassware

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Protocol

The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol is designed to yield high-resolution spectra.

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of N-methyl-D-valine hydrochloride directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. D₂O is a good choice for hydrochloride salts due to its high polarity. Methanol-d₄ can also be used. The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's signals.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Vortex or sonicate briefly to ensure complete dissolution. The solution should be clear and free of any particulate matter.

  • Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents distortion of the magnetic field homogeneity, which can lead to broadened spectral lines.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a high-precision 5 mm NMR tube to a height of approximately 4-5 cm.

  • Internal Standard: If the deuterated solvent does not already contain an internal standard, add a small amount. Tetramethylsilane (TMS) is a common standard, but for aqueous solutions, a water-soluble standard like 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) is recommended.[7] The reference signal is set to 0.00 ppm.[5]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.[9]

ParameterRecommended ValueRationale
Pulse Program zg30 or similarA standard 30-degree pulse experiment is a good starting point for routine 1D ¹H NMR.
Spectral Width (SW) 12-16 ppmEnsures all proton signals, from aliphatic to potentially exchangeable protons, are captured.
Acquisition Time (AQ) 2-4 secondsA longer acquisition time provides better resolution.[9]
Relaxation Delay (D1) 1-5 secondsAllows for sufficient relaxation of the protons between scans, which is important for accurate integration.
Number of Scans (NS) 8-16A sufficient number of scans are co-added to improve the signal-to-noise ratio.[9]
Temperature 298 K (25 °C)A standard temperature for routine NMR analysis.[10]

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter (if needed) dissolve->filter transfer Transfer to NMR Tube filter->transfer insert Insert Sample into Spectrometer transfer->insert To Spectrometer setup Set Acquisition Parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft Raw Data (FID) phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Referencing baseline->integrate end_node Spectral Analysis & Interpretation integrate->end_node Final Spectrum

(e) H₃C-CH-CH-COOH | | (e) H₃C NH₂⁺-CH₃ (a) | H (c) Cl⁻

Caption: Predicted spin-spin coupling network in N-methyl-D-valine.

Conclusion

¹H NMR spectroscopy is a powerful and definitive technique for the structural elucidation of N-methyl-D-valine hydrochloride. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality spectra. The subsequent analysis of chemical shifts, integrations, and coupling patterns allows for the unambiguous assignment of all proton signals, thereby confirming the chemical identity and structural integrity of the compound. The provided interpretation of the predicted spectrum serves as a valuable reference for scientists working with N-methylated amino acids and their derivatives in pharmaceutical and chemical research.

References

  • Chem-Impex. N-Methyl-L-valine hydrochloride. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?[Link]

  • ResearchGate. ¹H NMR spectra of L-valine CH₃-groups (D, E). [Link]

  • YouTube. (2018). NMR Analysis of Amino Acids. [Link]

  • ResearchGate. FIGURE 6 (a) 1D ¹H-NMR spectrum of valine methyl ester hydrochloride.... [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000052 - L-Valine. [Link]

  • Journal of the American Chemical Society. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. [Link]

  • University College London. Chemical shifts. [Link]

  • PMC. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • NMR-Bio. NMR sample preparation guidelines. [Link]

  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • ETH Zurich. Peptide NMR. [Link]

  • ResearchGate. N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • The Journal of Organic Chemistry. (2024). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. [Link]

  • Minnesota State University Moorhead. Short Summary of ¹H-NMR Interpretation. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • YouTube. (2013). How To Analyze The Peaks Of H-NMR Spectroscopy. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Chem-Impex. N-Methyl-L-valine methyl ester hydrochloride. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Enantioselective Synthesis of N-Methyl Amino Acids

Welcome to our dedicated technical support center for the enantioselective synthesis of N-methyl amino acids. N-methylation is a critical modification in peptide and medicinal chemistry, enhancing properties such as meta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the enantioselective synthesis of N-methyl amino acids. N-methylation is a critical modification in peptide and medicinal chemistry, enhancing properties such as metabolic stability, membrane permeability, and oral bioavailability.[1][2][3] However, the synthetic process can present numerous challenges, from achieving high enantioselectivity to managing side reactions.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions, ensuring your syntheses are both successful and efficient.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of N-methyl amino acids in a question-and-answer format, designed to help you diagnose and resolve issues in your experimental workflow.

Problem 1: Low or No Yield of the N-Methylated Product

Q1: I am observing very low to no formation of my desired N-methylated amino acid. What are the likely causes and how can I fix this?

A1: Low or non-existent yields in N-methylation reactions often stem from a few critical factors. Let's break down the possibilities based on common synthetic methods.

For Solution-Phase Methods (e.g., Reductive Amination, Benoiton Method):

  • Incomplete Deprotonation: The nitrogen atom of the amino acid must be sufficiently deprotonated to act as a nucleophile.[4] In methods like the Benoiton protocol (using NaH and MeI), incomplete deprotonation is a common culprit.

    • Troubleshooting Steps:

      • Use fresh, high-quality sodium hydride (NaH). NaH can be deactivated by moisture.

      • Ensure strictly anhydrous reaction conditions. Use oven-dried glassware and anhydrous solvents.

      • Consider a stronger base or a different solvent system. A mixture of THF and DMF can improve the solubility of the resulting sodium salt of the N-protected amino acid, driving the reaction forward.[4]

  • Poor Solubility: The amino acid derivative may have limited solubility in the reaction solvent, leading to a heterogeneous mixture and poor conversion.[4]

    • Troubleshooting Steps:

      • Modify the solvent system. As mentioned, adding a co-solvent like DMF can significantly improve solubility.

      • Slightly increase the reaction temperature, but monitor for potential side reactions or racemization.

  • Ineffective Methylating Agent: The chosen methylating agent might not be reactive enough under your conditions.

    • Troubleshooting Steps:

      • Confirm the purity and reactivity of your methylating agent (e.g., methyl iodide, dimethyl sulfate).

      • Consider a more reactive methylating agent if necessary, but be mindful of potential overmethylation.

For Solid-Phase Synthesis (e.g., Fukuyama/Biron-Kessler Method):

  • Incomplete Deprotonation of the o-Nitrobenzenesulfonyl (o-NBS) Protected Amine: The use of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is critical for deprotonation before adding the methylating agent.[4]

    • Troubleshooting Steps:

      • Ensure the DBU is fresh and added in the correct stoichiometry.

      • Allow for sufficient pre-activation time with DBU before introducing the methylating agent. Some protocols suggest a 3-minute pre-activation.[5]

  • Steric Hindrance: Bulky side chains on the amino acid can impede the approach of the methylating agent.[6] This is particularly true for residues like Val and Ile.[6]

    • Troubleshooting Steps:

      • Employ microwave-assisted synthesis. Microwaves can often provide the energy needed to overcome steric barriers.[4]

      • Increase the reaction time or perform double/triple couplings. [6]

      • Consider using more reactive coupling reagents such as PyAOP or HATU.[6][7]

  • Inadequate Resin Swelling: Poor swelling of the solid support will limit the accessibility of the reaction sites.

    • Troubleshooting Steps:

      • Choose a solvent that is optimal for swelling your specific resin.

      • Ensure sufficient swelling time before initiating the reaction.

Troubleshooting Workflow for Low Yield

Start Low/No Yield Observed Check_Method Identify Synthesis Method Start->Check_Method Solution_Phase Solution-Phase Issues Check_Method->Solution_Phase Solution Solid_Phase Solid-Phase Issues Check_Method->Solid_Phase Solid Deprotonation Incomplete Deprotonation? Solution_Phase->Deprotonation Deprotonation_SP Incomplete o-NBS Deprotonation? Solid_Phase->Deprotonation_SP Solubility Poor Solubility? Deprotonation->Solubility No Fix_Deprotonation Use fresh base Ensure anhydrous conditions Deprotonation->Fix_Deprotonation Yes Reagent Ineffective Reagent? Solubility->Reagent No Fix_Solubility Modify solvent system Slightly increase temperature Solubility->Fix_Solubility Yes Fix_Reagent Check reagent purity Consider more reactive agent Reagent->Fix_Reagent Yes End Yield Improved Reagent->End No Sterics Steric Hindrance? Deprotonation_SP->Sterics No Fix_Deprotonation_SP Use fresh DBU Optimize pre-activation time Deprotonation_SP->Fix_Deprotonation_SP Yes Swelling Poor Resin Swelling? Sterics->Swelling No Fix_Sterics Use microwave Increase reaction time Use stronger coupling reagents Sterics->Fix_Sterics Yes Fix_Swelling Optimize swelling solvent/time Swelling->Fix_Swelling Yes Swelling->End No Fix_Deprotonation->End Fix_Solubility->End Fix_Reagent->End Fix_Deprotonation_SP->End Fix_Sterics->End Fix_Swelling->End

Caption: A flowchart for troubleshooting low yield issues.

Problem 2: Overmethylation (Formation of N,N-dimethyl Amino Acid)

Q2: My reaction is producing a significant amount of the N,N-dimethylated product instead of the desired mono-methylated amino acid. How can I improve the selectivity?

A2: Overmethylation is a common side reaction, especially when using highly reactive methylating agents or forcing reaction conditions.

  • Excess Methylating Agent: Using a large excess of the methylating agent (e.g., methyl iodide) is the most frequent cause.

    • Troubleshooting Steps:

      • Carefully control the stoichiometry. Start with a smaller excess (e.g., 1.1 equivalents) of the methylating agent and optimize from there.[4]

      • Add the methylating agent slowly or portion-wise to maintain a low instantaneous concentration.

  • Reaction Conditions: Prolonged reaction times or elevated temperatures can promote the second methylation.[4]

    • Troubleshooting Steps:

      • Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS).

      • Quench the reaction as soon as the starting material is consumed to prevent further methylation.

      • Perform the reaction at a lower temperature.

Problem 3: Racemization of the Chiral Center

Q3: I am observing a loss of enantiomeric purity in my final product. What conditions lead to racemization and how can I prevent it?

A3: Maintaining the stereochemical integrity of the α-carbon is paramount in enantioselective synthesis. Racemization can occur under several conditions.

  • Harsh Reaction Conditions: Strongly basic or acidic conditions, as well as high temperatures, can promote racemization.[4]

    • Troubleshooting Steps:

      • Perform the methylation at the lowest effective temperature. [4]

      • Use the mildest possible base and acid conditions for deprotection and workup steps.

  • Method Selection: Some synthetic methods are inherently more prone to racemization. For instance, methods involving the formation of an oxazolone intermediate can be susceptible to loss of stereopurity.[4]

    • Troubleshooting Steps:

      • Consider using a method known for its mildness and resistance to racemization. Reductive amination is generally considered a racemization-free process.[4] The Fukuyama-Mitsunobu reaction is also known for its mild conditions.[4]

Problem 4: Side Reactions with Specific Amino Acid Residues

Q4: I am working with amino acids with functionalized side chains (e.g., Asp, Cys, His, Met) and observing unexpected side products. What are these side reactions and how can I avoid them?

A4: The side chains of several amino acids can compete with the α-amino group for methylation or undergo other undesirable reactions. Proper side-chain protection is crucial.[8]

Amino AcidPotential Side ReactionTroubleshooting and Prevention
Aspartic Acid Formation of aspartimide, especially with prolonged exposure to bases like DBU.[4][5]Minimize exposure time to the base during deprotonation.[4][5] Optimize reaction time carefully.[5]
Cysteine S-methylation of the thiol group.[4][8]Use an appropriate thiol protecting group (e.g., Trt, Acm) that is stable to the N-methylation conditions.
Histidine N-methylation of the imidazole ring.[4][8]Protect the imidazole nitrogen (e.g., with a Boc or Trt group) before N-methylation.
Methionine S-alkylation of the thioether side chain.[4]Use a single equivalent of the methylating agent.[4] This has been shown to be effective for N-methylation without significant side-chain alkylation.[4]
Arginine Guanidinium group can be reactive. Deprotection of some side-chain protecting groups (like Mtr) can require harsh acidic conditions leading to side reactions.[9]Use a stable protecting group for the guanidinium side chain (e.g., Pbf) that is compatible with your overall synthetic strategy.

Side Chain Protection Strategy

Start Synthesizing N-Me-AA with Functionalized Side Chain Identify_AA Identify Amino Acid Start->Identify_AA Asp Aspartic Acid Identify_AA->Asp Asp Cys_His Cysteine / Histidine Identify_AA->Cys_His Cys/His Met Methionine Identify_AA->Met Met Action_Asp Minimize base exposure time Optimize reaction duration Asp->Action_Asp Action_Cys_His Use stable side-chain protecting group (e.g., Trt, Boc) Cys_His->Action_Cys_His Action_Met Use 1 equivalent of methylating agent Met->Action_Met End Successful Synthesis (No Side Reactions) Action_Asp->End Action_Cys_His->End Action_Met->End

Caption: Decision-making for side-chain protection.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This method is known for its mild conditions and low risk of racemization.[4]

  • Dissolution: Dissolve the starting amino acid (1 equivalent) in an appropriate solvent (e.g., methanol or water).

  • Aldehyde Addition: Add aqueous formaldehyde (1.1 equivalents) to the solution.

  • Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.

  • Reduction: Slowly add the reducing agent (e.g., sodium cyanoborohydride, 1.2 equivalents) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by adding acid (e.g., HCl) until the pH is acidic.

  • Purification: Purify the N-methylated amino acid using standard techniques such as ion-exchange chromatography or crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of amino acids?

A1: Several methods are widely used, each with distinct advantages:

  • Reductive Amination: A classic and reliable method using formaldehyde and a reducing agent like sodium cyanoborohydride. It is generally mild and avoids racemization.[4][10]

  • The Benoiton Method: This solution-phase method uses a strong base like sodium hydride (NaH) to deprotonate an N-protected amino acid, followed by alkylation with methyl iodide (MeI).[4]

  • The Fukuyama/Biron-Kessler Method: A popular solid-phase synthesis approach where the amine is first protected with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation under basic conditions.[4][11]

  • Via 5-Oxazolidinones: This method involves the formation of a 5-oxazolidinone intermediate from an N-protected amino acid and formaldehyde, which is then reductively cleaved to yield the N-methyl amino acid.[8]

Q2: How do I choose the best N-methylation method for my specific application?

A2: The choice of method depends on several factors:

  • Scale: For large-scale synthesis, solution-phase methods like reductive amination may be more cost-effective.

  • Substrate: If your amino acid is prone to racemization, a milder method like reductive amination is preferable.[4] For sterically hindered amino acids, solid-phase methods with microwave assistance might be necessary.[4]

  • Equipment: Solid-phase synthesis requires specialized equipment, while solution-phase methods can be performed in standard laboratory glassware.

  • Downstream Application: If the N-methylated amino acid is to be used in solid-phase peptide synthesis, preparing the Fmoc-protected derivative directly might be the most efficient route.

Q3: What are the best protecting groups for the α-amino group during N-methylation?

A3: The choice of the N-terminal protecting group is critical. Common protecting groups include:

  • Boc (tert-butyloxycarbonyl): Stable to many methylation conditions but removed with acid.

  • Cbz (Carboxybenzyl): Often used in solution-phase synthesis, removed by catalytic hydrogenation. However, this can be problematic for sulfur-containing amino acids or those with reducible functional groups.[9]

  • Fmoc (9-fluorenylmethyloxycarbonyl): The standard for solid-phase peptide synthesis, it is base-labile.

  • o-NBS (o-nitrobenzenesulfonyl): Specifically used in the Fukuyama/Biron-Kessler method to activate the amine for methylation.[10]

Q4: How can I purify my N-methylated amino acid?

A4: Purification can be challenging due to the zwitterionic nature of the product.

  • Ion-Exchange Chromatography: This is a very effective method for separating amino acids based on their charge.

  • Crystallization: If the product is crystalline, this can be an excellent method for obtaining high purity material.

  • Reverse-Phase HPLC: For protected amino acids or small peptides, preparative HPLC is a powerful purification tool. The presence of the N-methyl group can sometimes lead to complex HPLC profiles with multiple peaks due to slow cis/trans isomerization of the amide bond.[6]

References

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024-02-17).
  • Solid-phase synthesis and characterization of N-methyl-rich peptides. (2025-08-06).
  • Synthetic Preparation of N-Methyl-?-amino Acids. (2025-08-06).
  • N-Methylation of amino acids. (Patent).
  • New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase.
  • On the Selective N-Methylation of BOC-Protected Amino Acids. (Publication).
  • Technical Support Center: Optimizing N-Methyl
  • N-methylation in amino acids and peptides: Scope and limit
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025-05-23).
  • Enantioselective Synthesis of β-amino acids: A Review. (2015-07-27). Hilaris Publisher.
  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
  • An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry.
  • Synthesis of N-Alkyl Amino Acids. Monash University.
  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (2015). Organic & Biomolecular Chemistry.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023-11-13).

Sources

Optimization

Technical Support Center: Purification of Crude N-methyl-D-valine Hydrochloride

Welcome to the technical support center for the purification of crude N-methyl-D-valine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude N-methyl-D-valine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important amino acid derivative.

Introduction

N-methyl-D-valine is a crucial building block in the synthesis of various pharmaceuticals and peptides. Its hydrochloride salt form is often preferred for its stability and ease of handling. However, the synthesis of N-methyl-D-valine can yield a crude product containing various impurities, necessitating robust purification strategies to achieve the high purity required for downstream applications. This guide provides a comprehensive overview of purification methods, troubleshooting common issues, and detailed protocols to ensure the successful isolation of high-purity N-methyl-D-valine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude N-methyl-D-valine hydrochloride?

A1: The impurity profile of crude N-methyl-D-valine hydrochloride is highly dependent on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: D-valine, methylating agents (e.g., methyl iodide), and reagents from the protection/deprotection steps.

  • Byproducts of N-methylation: Over-methylated (di-methylated) D-valine and unmethylated D-valine due to incomplete reaction.[1]

  • Side-reaction products: Impurities arising from side reactions involving the solvent or other reagents present in the reaction mixture.

  • Enantiomeric impurities: The presence of the L-enantiomer if the starting D-valine was not enantiomerically pure.

  • Residual solvents: Solvents used in the reaction and work-up procedures.

Q2: What are the primary methods for purifying crude N-methyl-D-valine hydrochloride?

A2: The most common and effective purification methods for N-methyl-D-valine hydrochloride are:

  • Recrystallization: A highly effective technique for removing impurities, especially when the desired compound is a crystalline solid.

  • Column Chromatography: Particularly useful for separating compounds with different polarities, such as removing non-polar impurities or separating closely related amino acid derivatives.[1][2]

  • Acid-Base Extraction: This method leverages the amphoteric nature of amino acids to separate them from neutral organic impurities.

Q3: How do I choose the best purification method for my crude sample?

A3: The choice of purification method depends on the nature and quantity of the impurities present. A general approach is as follows:

  • Initial Assessment: Analyze the crude product using techniques like TLC, HPLC, or NMR to get a preliminary idea of the impurity profile.

  • For high initial purity (>85-90%): Recrystallization is often the most efficient method to achieve high purity.

  • For complex mixtures or closely related impurities: Column chromatography may be necessary.

  • To remove non-polar organic impurities: An initial acid-base extraction can be a simple and effective first step before further purification.

The following decision tree can guide your choice of purification strategy:

Purification_Decision_Tree start Crude N-methyl-D-valine HCl analysis Analyze crude purity (TLC, HPLC, NMR) start->analysis decision Purity > 90%? analysis->decision recrystallize Recrystallization decision->recrystallize Yes acid_base Acid-Base Extraction (to remove neutral impurities) decision->acid_base No final_product Pure Product recrystallize->final_product chromatography Column Chromatography chromatography->recrystallize acid_base->chromatography

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of N-methyl-D-valine hydrochloride.

Problem Potential Cause(s) Troubleshooting Solution(s)
Product "oils out" during recrystallization 1. The melting point of the compound is low, or it has formed a eutectic mixture with impurities.[3] 2. The cooling rate is too fast, leading to supersaturation and liquid-liquid phase separation.[4] 3. The chosen solvent system is not ideal.1. Add more of the primary (good) solvent to the heated mixture to ensure complete dissolution and then cool slowly.[3] 2. Employ a mixed-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., methanol, ethanol) and slowly add a "poor" solvent (e.g., diethyl ether, ethyl acetate) at an elevated temperature until turbidity is observed. Then, add a small amount of the "good" solvent to redissolve the oil and allow it to cool slowly. 3. Use seeding. Add a small crystal of pure N-methyl-D-valine hydrochloride to the supersaturated solution to induce crystallization.[5]
Low recovery after recrystallization 1. The compound is too soluble in the chosen solvent, even at low temperatures. 2. Too much solvent was used for recrystallization. 3. Premature crystallization occurred during hot filtration.1. Select a different solvent or solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. 2. Concentrate the filtrate. If the product is highly soluble, carefully evaporate some of the solvent from the mother liquor and cool again to recover more product. Be aware that this may also concentrate impurities. 3. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Poor crystal formation (amorphous solid or fine powder) 1. Rapid cooling. 2. Presence of impurities that inhibit crystal growth.1. Slow down the cooling process. Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath. 2. Perform a preliminary purification step. Use acid-base extraction or a quick filtration through a small plug of silica gel to remove gross impurities before recrystallization.
Persistent impurities after recrystallization 1. The impurity has similar solubility to the product in the chosen solvent. 2. The impurity co-crystallizes with the product.1. Change the recrystallization solvent. Different solvent systems can alter the relative solubilities of the product and impurities. 2. Consider an alternative purification method. If recrystallization is ineffective, column chromatography is the next logical step.
Difficulty removing unmethylated D-valine 1. Unmethylated D-valine hydrochloride has similar polarity and solubility to the N-methylated product.1. Ion-exchange chromatography can be effective in separating amino acids with different pKa values.[6] 2. Careful column chromatography on silica gel. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol/acetic acid) may resolve the two compounds.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Diethyl Ether)

This protocol is suitable for crude N-methyl-D-valine hydrochloride with relatively high initial purity.

Materials:

  • Crude N-methyl-D-valine hydrochloride

  • Ethanol (absolute)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Place the crude N-methyl-D-valine hydrochloride in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat gently to aid dissolution.

  • Once fully dissolved, slowly add diethyl ether dropwise while stirring until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to obtain pure N-methyl-D-valine hydrochloride.

Protocol 2: Purification via Acid-Base Extraction

This protocol is effective for removing neutral organic impurities from the crude product.

Materials:

  • Crude N-methyl-D-valine hydrochloride

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl acetate

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolve the crude product in 1 M HCl.

  • Transfer the acidic aqueous solution to a separatory funnel and wash with dichloromethane (3 x volume) to extract any neutral organic impurities.[2] Discard the organic layers.

  • Carefully basify the aqueous layer to a pH of approximately 11 with 1 M NaOH.[2]

  • Extract the free N-methyl-D-valine into dichloromethane (3 x volume).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • To form the hydrochloride salt, bubble dry HCl gas through the solution or add a stoichiometric amount of concentrated HCl.

  • Remove the solvent under reduced pressure to yield the purified N-methyl-D-valine hydrochloride. Alternatively, the salt may precipitate and can be collected by filtration.

The following diagram illustrates the workflow for acid-base extraction:

Acid_Base_Extraction start Crude Product dissolve Dissolve in 1M HCl start->dissolve wash Wash with DCM (removes neutral impurities) dissolve->wash aqueous_layer Aqueous Layer (contains protonated product) wash->aqueous_layer basify Basify to pH 11 with 1M NaOH aqueous_layer->basify extract Extract with DCM basify->extract organic_layer Organic Layer (contains free amine) extract->organic_layer form_salt Form HCl salt organic_layer->form_salt pure_product Pure Product form_salt->pure_product

Caption: Workflow for acid-base extraction purification.

Data Presentation

The following table provides a hypothetical comparison of purification methods for a crude sample of N-methyl-D-valine hydrochloride with an initial purity of 85%.

Purification Method Typical Yield (%) Final Purity (%) Key Advantages Key Disadvantages
Single Recrystallization (Ethanol/Ether) 70-8595-98Simple, fast, and cost-effective for relatively pure starting material.May not be effective for removing impurities with similar solubility.
Acid-Base Extraction followed by Recrystallization 60-75>98Effectively removes neutral impurities.Multi-step process with potential for product loss at each stage.
Column Chromatography (Silica Gel) 50-70>99Can separate closely related impurities.More time-consuming, requires larger volumes of solvent, and can be costly on a large scale.

References

  • D'Hondt, M., Bracke, N., Taevernier, L., Gevaert, B., Verbeke, F., Wynendaele, E., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 2-30.
  • Liwschitz, Y., Zilkha, A., & Amiel, Y. (1956). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. Journal of the American Chemical Society, 78(13), 3067-3067.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]

  • van der Leeden, M. C., van der Heijden, A. E. D. M., & van Rosmalen, G. M. (2002). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Crystal Growth & Design, 2(1), 77-82.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Reddit. (2024). How to purify amino acid with mineral salt. r/OrganicChemistry. Available at: [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of (R)-3-Methyl-2-(...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride?

A1: Common impurities often stem from the synthetic route used. For N-methylated amino acids, these can include:

  • Unreacted starting materials: Such as (R)-3-Methyl-2-aminobutanoic acid.

  • Over-methylation products: The corresponding N,N-dimethylated amino acid.

  • Reagents and byproducts: Residual reagents from the methylation process (e.g., formaldehyde, formic acid) or protecting group removal.[1][2]

  • Enantiomeric impurity: The (S)-enantiomer, which may be present from the starting materials or arise from racemization during synthesis.

Q2: My purified (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride is an oil or a sticky solid. How can I induce crystallization?

A2: The hygroscopic nature of some amino acid derivatives can make them difficult to crystallize.[3] If your product is an oil, it may contain residual solvents or impurities that inhibit crystallization. Here are a few strategies:

  • Solvent Trituration: Stirring the oily product with a non-polar solvent in which it is poorly soluble, such as diethyl ether or hexane, can sometimes induce precipitation of the solid hydrochloride salt.

  • pH Adjustment: Ensure the pH is appropriate for the hydrochloride salt. Dissolving the oil in a minimal amount of water and carefully adjusting the pH with a dilute HCl solution before attempting recrystallization might be beneficial.

  • Seed Crystals: If available, adding a small seed crystal of the pure compound can initiate crystallization.

Q3: What analytical techniques are recommended for assessing the purity of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize non-volatile impurities. A common mobile phase for amino acids is a mixture of chloroform, methanol, and acetic acid.[4]

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC (RP-HPLC): To assess chemical purity and quantify non-chiral impurities.

    • Chiral HPLC: Essential for determining the enantiomeric excess (e.e.). Columns with a teicoplanin-based chiral stationary phase are particularly effective for the separation of underivatized amino acid enantiomers.[5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities with distinct spectral signatures.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.

Troubleshooting Guides

This section provides detailed solutions to specific issues you may encounter during the purification of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride.

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[9] For amino acid hydrochlorides, a common strategy is to use a polar solvent in which the compound is soluble at elevated temperatures and less soluble at lower temperatures.

Potential Issue: Oiling Out During Cooling

"Oiling out," where the compound separates as a liquid instead of crystals, can occur if the solution is too concentrated or if the cooling rate is too rapid.

Troubleshooting Steps:

  • Re-dissolve: Gently heat the solution to re-dissolve the oil.

  • Add More Solvent: Add a small amount of the primary solvent to dilute the solution slightly.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites for crystal growth.

Experimental Protocol: Recrystallization of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride

This protocol is a starting point and may require optimization based on the specific impurities present. A methanol/diethyl ether solvent system is often effective for amino acid hydrochlorides.[4][10]

Materials:

  • Crude (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride

  • Methanol (ACS grade)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol and gently heat while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, slowly add diethyl ether dropwise with gentle swirling until the solution becomes slightly turbid.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent SystemRationale
Methanol / Diethyl EtherThe compound is soluble in methanol, and the addition of the anti-solvent diethyl ether reduces the solubility to induce crystallization.[4][10]
Ethanol / WaterAmino acid hydrochlorides are often soluble in water, and their solubility generally decreases with the addition of ethanol.[11][12][13] The optimal ratio needs to be determined empirically.

Visualization: Recrystallization Workflow

G cluster_0 Recrystallization Process Crude Product Crude Product Dissolve in hot solvent Dissolve in hot solvent Crude Product->Dissolve in hot solvent Cool to crystallize Cool to crystallize Dissolve in hot solvent->Cool to crystallize Filter and wash Filter and wash Cool to crystallize->Filter and wash Pure Crystals Pure Crystals Filter and wash->Pure Crystals Impurities in filtrate Impurities in filtrate Filter and wash->Impurities in filtrate

Caption: A simplified workflow for the purification of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride by recrystallization.

Guide 2: Purification by Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their net charge and is a highly effective method for purifying amino acids.[14] Since (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride is a cationic species at low pH, a strong cation-exchange resin is a suitable choice.

Potential Issue: Poor Separation of Impurities

If impurities co-elute with the product, the separation can be improved by optimizing the elution conditions.

Troubleshooting Steps:

  • Adjust pH of Eluent: A slight change in the pH of the elution buffer can alter the charge of both the target compound and the impurities, leading to better separation.

  • Modify Gradient: If using a gradient elution, a shallower gradient will increase the resolution between closely eluting compounds.

  • Change Eluent: If pH adjustment is not effective, using a different eluent (e.g., a different buffer system) may improve selectivity.

Experimental Protocol: Ion-Exchange Chromatography Purification

This is a general protocol using a strong cation-exchange resin like Dowex® 50WX8.[15][16]

Materials:

  • Crude (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride

  • Dowex® 50WX8 resin (H⁺ form)

  • Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)

  • Ammonium hydroxide (NH₄OH), dilute solution (e.g., 2 M)

  • Chromatography column

  • pH meter

  • Fraction collector

Procedure:

  • Resin Preparation: Swell the resin in deionized water and pack it into the chromatography column. Wash the resin sequentially with 1 M HCl, deionized water until the eluate is neutral, and finally equilibrate with 0.1 M HCl.

  • Sample Loading: Dissolve the crude product in a minimal amount of 0.1 M HCl and load it onto the column.

  • Washing: Wash the column with 0.1 M HCl to remove any unbound impurities.

  • Elution: Elute the bound amino acid using a stepwise or gradient elution with increasing concentrations of ammonium hydroxide (e.g., 0 to 2 M NH₄OH).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions, evaporate the solvent under reduced pressure, and re-dissolve the residue in a minimal amount of water. Acidify with HCl and evaporate to dryness to obtain the hydrochloride salt.

Visualization: Ion-Exchange Chromatography Workflow

G cluster_1 Ion-Exchange Chromatography Load Sample Load Sample Bind to Resin Bind to Resin Load Sample->Bind to Resin Wash Impurities Wash Impurities Bind to Resin->Wash Impurities Elute Product Elute Product Wash Impurities->Elute Product Pure Product Pure Product Elute Product->Pure Product

Caption: A schematic of the purification process using cation-exchange chromatography.

References

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1956). Solubilities Studies of Basic Amino Acids. Ajinomoto Co., Inc.
  • Rydberg, T., et al. (Year). Synthesis and Characterization of N-Substituted Valines and their Phenyl- and Pentafluorophenyl-thiohydantoins. Journal of the Brazilian Chemical Society.
  • Hendawy, M. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?
  • CN101898973A. (2010). Preparation method of L-valine methyl ester hydrochloride.
  • Preparing ion-exchange resin to purify amino acids. (n.d.).
  • Enhanced Selectivity on the Teicoplanin Aglycone Chiral Stationary Phase in HPLC. (n.d.). Sigma-Aldrich.
  • Organic Syntheses Procedure: n-methylformanilide. (n.d.). Organic Syntheses.
  • A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. (n.d.). The Royal Society of Chemistry.
  • Ferreira, A. G., & Ferreira, A. M. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Kumar, V., et al. (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. ACS Omega, 4(5), 9349-9358.
  • Chemical Properties of Butanoic acid, 3-methyl- (CAS 503-74-2). (n.d.). Cheméo.
  • How to purify amino acid hydrolysis extract for HPLC analysis? (2021).
  • Berthod, A., et al. (1996). Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase.
  • What is the alternate process for preparing ester hydrochloride? (2012).
  • Butanoic acid, 3-methyl-. (n.d.). NIST WebBook.
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.).
  • Effect of alcohol on the solubility of amino acid in water. (2009).
  • 2-amino-3-methyl(311C)butanoic acid. (n.d.). PubChem.
  • Separation and Refining of Amino acids. (n.d.).
  • L-Valine methyl ester 99 6306-52-1. (n.d.). Sigma-Aldrich.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • US3819709A. (1974). Synthesis of n-methylaniline.
  • Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 46(3-4), 260-266.
  • N-Methylaniline synthesis. (n.d.). ChemicalBook.
  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol-Water Mixtures. (2018). Wageningen University & Research.
  • How to Prepare L-Valine Methyl Ester Hydrochloride? (n.d.). Guidechem.
  • Amino Acid and Peptide Chiral Separ
  • Enantioselectivity-Evaluation of Chiral Copper(II) Complexes Coordinated by Novel Chiral Tetradentate Ligands for Free Amino Acids by Mass Spectrometry Coupled With the Isotopically Labeled Enantiomer Method. (2020). Frontiers in Chemistry.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.).
  • 3-(Methylamino)butanoic acid. (n.d.). PubChem.
  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni c
  • 3-Amino-2-methylbutanoic acid. (n.d.). PubChem.

Sources

Optimization

Preventing racemization during the synthesis of H-D-MEVAL-OH HCL

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Navigating Chiral Integrity in Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to pro...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Chiral Integrity in Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide addresses a critical challenge in synthetic chemistry: the prevention of racemization.

It has come to our attention that there may be some confusion regarding the chemical entity "H-D-MEVAL-OH HCL." Our database indicates this name combines features of two distinct molecules: Mevalonic Acid (often synthesized as its lactone) and the amino acid derivative N-Methyl-D-valine hydrochloride (H-D-MeVal-OH • HCl) . Both are chiral molecules where maintaining stereochemical integrity is paramount for their biological function and therapeutic efficacy.

This guide is therefore structured into two dedicated sections to address the prevention of racemization for both of these important compounds. We trust this comprehensive approach will clarify any naming ambiguities and provide actionable solutions for your specific synthetic challenges.

Section A: Preventing Racemization in the Synthesis of (R)-Mevalonic Acid

(R)-Mevalonic acid is a crucial intermediate in the biosynthesis of isoprenoids and cholesterol.[1][2] Its biological activity is exclusive to the (3R)-enantiomer, making stereocontrol in its synthesis a primary objective for pharmaceutical and biochemical applications.[1] Racemization, the formation of an equal mixture of both enantiomers, would render the final product biologically inert and is a significant concern during synthesis.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during mevalonic acid synthesis?

A1: Racemization in the synthesis of mevalonic acid, or its lactone form (mevalonolactone), typically occurs under conditions that facilitate the formation of a planar, achiral intermediate, such as an enol or enolate.[3] This can be promoted by harsh pH conditions (strongly acidic or basic) and elevated temperatures, particularly during hydrolysis or ring-opening/closing steps.[3][5]

Q2: At which stages of the synthesis is the risk of racemization highest?

A2: The highest risk of racemization is during the conversion of intermediates to the final mevalonic acid or its lactone. For instance, base-catalyzed hydrolysis of a nitrile or ester precursor to the carboxylic acid can lead to epimerization at the adjacent chiral center if not carefully controlled.[6] Similarly, lactonization or hydrolysis of mevalonolactone under non-optimal pH and temperature can compromise enantiomeric purity.

Q3: How can I confirm the enantiomeric excess (ee) of my synthesized mevalonic acid?

A3: Determining the enantiomeric excess is crucial for validating your synthesis.[7] Common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for separating and quantifying enantiomers.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or derivatizing the acid to form diastereomers (e.g., Mosher esters) allows for the quantification of each enantiomer by NMR.[6][7]

  • Gas Chromatography (GC) on a chiral column: Similar to HPLC, this can separate and quantify volatile derivatives of the enantiomers.[8]

  • Polarimetry: This traditional method measures the optical rotation of a sample, which can be compared to the known rotation of the pure enantiomer to calculate optical purity.[7][10]

Troubleshooting Guide: Loss of Optical Purity
Problem Potential Cause Recommended Solution
Low enantiomeric excess (ee) after hydrolysis of a nitrile or ester intermediate. Harsh basic conditions: Strong bases (e.g., high concentrations of NaOH or KOH) and high temperatures can promote enolate formation, leading to racemization.Use milder hydrolysis conditions. Consider enzyme-catalyzed hydrolysis or using a peroxide-promoted hydrolysis under carefully controlled alkaline conditions and lower temperatures.[6]
Racemization observed after purification. Inappropriate pH during workup or storage: Exposure to strongly acidic or basic conditions during extraction, washing, or storage can lead to racemization.Maintain a neutral or slightly acidic pH (4-6) during all post-reaction steps.[5] Use buffered solutions for washes and ensure the final product is stored under neutral conditions.
Inconsistent optical rotation values. Equilibrium with lactone form: Mevalonic acid exists in equilibrium with its lactone, mevalonolactone, in solution.[1] The specific rotation values for the acid and the lactone are different, which can lead to confusing readings if the equilibrium is not controlled.For consistent polarimetry, ensure the sample has fully converted to either the open-chain acid or the closed lactone form before measurement, typically by controlling the pH and allowing sufficient time for equilibration.
Key Experimental Protocol: Enantioselective Synthesis of (R)-Mevalonic Acid

This protocol is based on a modern, highly enantioselective synthesis route that emphasizes maintaining chiral integrity.[6][11]

Workflow Diagram:

G cluster_0 Step 1: Asymmetric Epoxidation cluster_1 Step 2: Nucleophilic Opening cluster_2 Step 3: Mild Hydrolysis Isoprenol Isoprenol Epoxidation Epoxidation Isoprenol->Epoxidation Asymmetric Catalyst Chiral_Epoxide Chiral_Epoxide Epoxidation->Chiral_Epoxide ≥99% ee Cyanide_Addition Cyanide_Addition Chiral_Epoxide->Cyanide_Addition NaCN, H2O Controlled Temp. Nitrile_Intermediate Nitrile_Intermediate Cyanide_Addition->Nitrile_Intermediate Peroxide_Hydrolysis Peroxide_Hydrolysis Nitrile_Intermediate->Peroxide_Hydrolysis H2O2, NaOH 0°C to rt R_Mevalonic_Acid R_Mevalonic_Acid Peroxide_Hydrolysis->R_Mevalonic_Acid Final Product G cluster_0 Step 1: Solubilization cluster_1 Step 2: Pre-activation/Coupling cluster_2 Step 3: Monitoring & Wash Amino_Resin Amino_Resin Swell Swell Amino_Resin->Swell Swell in DMF H_D_MeVal_OH H_D_MeVal_OH Dissolve Dissolve H_D_MeVal_OH->Dissolve Dissolve in DMF Add_Coupling_Reagent Add_Coupling_Reagent Dissolve->Add_Coupling_Reagent Add HOBt/DIC Add DIEA Activated_Acid Activated_Acid Add_Coupling_Reagent->Activated_Acid Couple Couple Activated_Acid->Couple Add to Resin Agitate at RT Monitor Monitor Couple->Monitor Kaiser Test Wash Washed Peptide-Resin Monitor->Wash Wash with DMF

Caption: Workflow for low-racemization peptide coupling.

Step-by-Step Methodology:

  • Preparation: Swell the N-terminal deprotected peptide-resin in an appropriate solvent like dimethylformamide (DMF). In a separate vessel, dissolve H-D-MeVal-OH • HCl and a racemization suppressant like HOBt (1.0 eq) in DMF.

  • Neutralization and Activation: Add a non-nucleophilic base like DIEA (2.0 eq) to the amino acid solution to neutralize the hydrochloride salt and the HOBt. Then, add the coupling agent, such as diisopropylcarbodiimide (DIC) (1.05 eq). Allow the activation to proceed for a short period (2-5 minutes).

  • Coupling: Immediately add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature.

  • Monitoring: Monitor the reaction for completion using a qualitative test like the Kaiser test. The test detects free primary amines; a negative result indicates the coupling is complete.

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.

By adhering to these carefully controlled conditions, you can confidently incorporate H-D-MeVal-OH into your peptide sequence while preserving its critical stereochemical integrity.

References

  • Dolphin, N. J., Wiest, O., et al. (2024). Short, Enantioselective Synthesis of Mevalonic Acid. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Mevalonic acid. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Racemization. Retrieved from [Link]

  • An, G., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2231–2241. [Link]

  • Le, T. B., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PLoS ONE, 7(6), e38212. [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]

  • Lupu, A., & Hancu, G. (2021). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Molecules, 26(23), 7227. [Link]

  • Study.com. (n.d.). Enantiomeric Excess | Formula, Calculation & Example. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(53), 30894-30902. [Link]

  • TRI Princeton. (n.d.). Everyone is Talking About Mevalonic Acid. Retrieved from [Link]

  • ChemRxiv. (2024). Short, Enantioselective Synthesis of Mevalonic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of the mevalonate pathway affects epigenetic regulation in cancer cells. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride Solutions

Welcome to the technical support center for (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prove...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this N-methylated amino acid derivative in solution. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to troubleshoot and optimize your experimental and formulation strategies effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the stability of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride solutions.

Q1: What are the primary factors that can compromise the stability of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride in an aqueous solution?

A1: The stability of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride in solution is principally influenced by three key factors: pH, temperature, and exposure to oxidative conditions.[1] As an N-methylated amino acid, its ionization state and reactivity are highly dependent on the solution's pH. Extreme pH levels, both acidic and alkaline, coupled with elevated temperatures, can significantly accelerate degradation.[1] Furthermore, the secondary amine group is susceptible to oxidation.

Q2: What are the likely degradation pathways for this molecule?

A2: While specific degradation kinetics for (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride are not extensively published, we can infer the most probable degradation pathways based on its chemical structure and data from analogous N-methylated amino acids.

  • Oxidation: The secondary amine is a prime target for oxidation, potentially leading to the formation of an N-oxide derivative or, more severely, N-dealkylation to yield (R)-2-amino-3-methylbutanoic acid (L-valine) and formaldehyde.

  • Decarboxylation: Under conditions of high heat and extreme alkalinity, the loss of the carboxyl group as carbon dioxide is a plausible degradation route.

  • Hydrolysis: While the amide bond in a peptide is susceptible to hydrolysis, this is not a primary degradation pathway for a single amino acid derivative. However, under extreme acidic conditions and high temperatures, complex reactions may occur.

Below is a diagram illustrating the potential primary degradation pathways.

Potential Degradation Pathways main (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride oxid Oxidation (N-oxide formation, N-dealkylation) main->oxid Oxidizing agents, high temp, light decarb Decarboxylation (Loss of CO2) main->decarb Extreme alkaline pH, high temp

Caption: Potential degradation routes for (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride.

Q3: How can I monitor the stability of my solution during an experiment?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable approach.[1] This method should be validated to separate the parent compound from any potential degradation products, allowing for accurate quantification of the remaining active molecule and the appearance of impurities over time. UV detection is commonly employed for amino acid analysis, often requiring derivatization to enhance chromophoric properties.

Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to diagnosing and resolving common stability problems encountered with (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride solutions.

Issue 1: Rapid Loss of Purity or Appearance of Degradation Peaks in HPLC

Q: I'm observing a rapid decrease in the main peak area and the emergence of new peaks in my HPLC analysis of a recently prepared solution. What could be the cause and how do I fix it?

A: This is a classic sign of chemical degradation. The troubleshooting process should focus on identifying the primary stressor.

Step 1: Evaluate the Solution's pH

  • Causality: The pH of the solution dictates the ionization state of both the amino and carboxylic acid groups, which in turn affects the molecule's susceptibility to various degradation reactions. For many amino acid hydrochlorides, a slightly acidic pH is optimal for stability.

  • Action Plan:

    • Measure the pH of your current solution.

    • If the pH is neutral or alkaline, consider adjusting it to a mildly acidic range (e.g., pH 4-6) using a suitable buffer system.

    • Conduct a pH-stability profile study to determine the optimal pH for your specific concentration and application.

Step 2: Assess for Oxidative Stress

  • Causality: The N-methyl group can be susceptible to oxidation. Dissolved oxygen in the solvent or the presence of trace metal ions can catalyze oxidative degradation.

  • Action Plan:

    • De-gas your solvent: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Incorporate Antioxidants: Consider the addition of antioxidants to your formulation. Common choices for aqueous formulations include ascorbic acid or sodium metabisulfite. However, compatibility studies are essential to ensure the antioxidant does not react with your compound.

    • Use Chelating Agents: Trace metal ions can be a significant source of oxidative stress. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from participating in redox reactions.[2][3][4]

Step 3: Control Temperature and Light Exposure

  • Causality: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Light, particularly UV light, can provide the energy to initiate photo-degradation.[5]

  • Action Plan:

    • Storage: Store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.[6]

    • Light Protection: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[7]

The following workflow diagram outlines the troubleshooting process for chemical degradation:

Troubleshooting Chemical Degradation start Purity Loss Detected check_ph Measure Solution pH start->check_ph ph_ok Is pH in Optimal Range (e.g., 4-6)? check_ph->ph_ok adjust_ph Adjust pH with Buffer ph_ok->adjust_ph No check_ox Assess Oxidative Stress ph_ok->check_ox Yes adjust_ph->check_ox ox_ok Are Protective Measures in Place? check_ox->ox_ok add_protect Implement Protective Measures: - De-gas solvent - Add antioxidant/chelator ox_ok->add_protect No check_temp Review Storage Conditions ox_ok->check_temp Yes add_protect->check_temp temp_ok Is it Stored Cold and Protected from Light? check_temp->temp_ok adjust_temp Store at 2-8°C or Frozen and Use Amber Vials temp_ok->adjust_temp No end Stability Improved temp_ok->end Yes adjust_temp->end

Caption: A decision-making workflow for troubleshooting the chemical degradation of the solution.

Issue 2: Solution Becomes Cloudy or Forms Precipitate Over Time

Q: My solution of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride is clear upon preparation but becomes cloudy or forms a precipitate after storage. Why is this happening?

A: This indicates a physical instability, likely due to solubility issues or the formation of insoluble degradation products.

Step 1: Verify Solution Concentration vs. Solubility

  • Causality: The concentration of your solution may be close to or exceed the solubility limit of the compound in the chosen solvent and at the storage temperature. Solubility often decreases at lower temperatures.

  • Action Plan:

    • Determine the solubility of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride in your solvent system at the intended storage temperature.

    • If the concentration is too high, either reduce it or consider adding a co-solvent to improve solubility. However, the impact of any co-solvent on the stability of the compound must be evaluated.

Step 2: Investigate the Impact of pH on Solubility

  • Causality: As an amino acid derivative, the molecule's charge state is pH-dependent. At its isoelectric point, the net charge is zero, and solubility is typically at its minimum.

  • Action Plan:

    • Determine the isoelectric point (pI) of the molecule.

    • Ensure the pH of your solution is sufficiently far from the pI to maintain a charged, more soluble state. For the hydrochloride salt, a slightly acidic pH should promote solubility.

Step 3: Consider the Nature of the Precipitate

  • Causality: The precipitate may not be the parent compound but rather a less soluble degradation product.

  • Action Plan:

    • Isolate the precipitate by centrifugation.

    • Wash the precipitate with a solvent in which the parent compound is known to be soluble but the precipitate is not.

    • Analyze the precipitate using techniques such as HPLC, mass spectrometry, or FTIR to identify its composition. If it is a degradant, refer to the troubleshooting guide for chemical instability.

Experimental Protocols

To systematically investigate and improve the stability of your solutions, the following detailed protocols for a forced degradation study and a formulation optimization study are provided. These studies are crucial for understanding the degradation profile and developing a robust formulation.

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation pathways and to develop a stability-indicating analytical method, in line with ICH guidelines.[8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with a 3% hydrogen peroxide solution. Keep the sample at room temperature, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven.

  • Photostability: Expose the stock solution in a transparent container to a light source according to ICH Q1B guidelines, while keeping a control sample wrapped in aluminum foil.[7]

3. Sample Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by a validated, stability-indicating HPLC method.

4. Data Interpretation:

  • Identify the conditions under which significant degradation occurs.

  • Characterize the major degradation products using mass spectrometry.

Protocol 2: Formulation Optimization Study

This study aims to identify a stable formulation by evaluating the effects of pH and excipients.

1. pH Screening:

  • Prepare a series of buffered solutions of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride at different pH values (e.g., pH 3, 4, 5, 6, 7). Use buffers with appropriate pKa values, such as citrate or acetate buffers.

  • Store the solutions at an elevated temperature (e.g., 40°C) and analyze for purity at regular intervals.

2. Excipient Screening:

  • Based on the optimal pH determined above, prepare solutions containing potential stabilizing excipients.

  • Antioxidants: e.g., Ascorbic acid (0.01-0.1%), Sodium metabisulfite (0.01-0.1%).

  • Chelating Agents: e.g., Disodium edetate (EDTA) (0.01-0.05%).

  • Cryoprotectants (for frozen solutions): e.g., Mannitol, Sucrose, Glycerol.[10][11][12][13]

  • Include a control formulation with only the buffer.

  • Store and analyze the samples as in the pH screening study.

3. Data Summary and Comparison:

The results of the formulation optimization study can be summarized in a table for easy comparison.

Formulation IDBuffer (pH)ExcipientPurity at Time 0 (%)Purity after 14 days at 40°C (%)Observations
F1Citrate (4.5)None (Control)99.895.2Slight yellowing
F2Citrate (4.5)Ascorbic Acid (0.05%)99.998.5No color change
F3Citrate (4.5)EDTA (0.02%)99.897.9No color change
F4Citrate (4.5)Ascorbic Acid (0.05%) + EDTA (0.02%)99.999.1No color change
F5Phosphate (7.0)None (Control)99.788.4Significant degradation

This systematic approach will enable you to identify a formulation that provides optimal stability for your (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride solutions, ensuring the integrity and reliability of your research and development activities.

References

  • Anchordoquy, T. J., & Carpenter, J. F. (1996). Protective effects of amino acids against freeze-thaw damage in mammalian cells. Archives of Biochemistry and Biophysics, 332(2), 231-238. [Link]

  • European Patent Office. (2007). Preparation of valganciclovir. EP 1837336 A1. [Link]

  • Liang, H., et al. (2024). An insight into role of amino acids as antioxidants via NRF2 activation. Journal of Animal Science and Biotechnology, 15(1), 35. [Link]

  • U.S. Food and Drug Administration. (2022). Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions. [Link]

  • Vinogradov, A. A., et al. (2018). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Communications, 9(1), 3191. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • El-Khoury, E., et al. (2018). The role of chelating agents and amino acids in preventing free radical formation in bleaching systems. Free Radical Biology and Medicine, 128, 10-18. [Link]

  • Chen, Y., et al. (2020). Identifying Antioxidant Proteins by Using Amino Acid Composition and Protein-Protein Interactions. Frontiers in Bioengineering and Biotechnology, 8, 597411. [Link]

  • The Athenaeum - University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. [Link]

  • ACS Publications. (2021). Amino Acids as Chelating Ligands for Platinum: Enhanced Stability in an Aqueous Environment Promoted by Biocompatible Molecules. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Google Patents. (2007). CN1940080B - Synthesis of (2S,3R)
  • Wikipedia. (n.d.). Cryoprotectant. [Link]

  • MDPI. (2022). Design of an L-Valine-Modified Nanomicelle-Based Drug Delivery System for Overcoming Ocular Surface Barriers. [Link]

  • Scribd. (n.d.). ICH Guidelines for Drug Stability Testing. [Link]

  • Google Patents. (2011).
  • MDPI. (2022). Advances on the Antioxidant Peptides from Nuts: A Narrow Review. [Link]

  • Multiplex Group. (2024). Amino acids as chelating agents – a natural solution for better plant health. [Link]

  • IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • MDPI. (2022). Metal-Chelating Macroalgal Extract as a Marine Antioxidant for Stabilizing DHA Nanoemulsions. [Link]

  • Taylor & Francis. (n.d.). Cryoprotectants – Knowledge and References. [Link]

  • Pharmaceutical Export Promotion Council. (n.d.). INACTIVE INGREDIENTS APPROVED BY USFDA. [Link]

  • ICH. (1996). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • AAPharmaSyn. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • ResearchGate. (2019). N-methylation in amino acids and peptides: Scope and limitations. [Link]

  • ResearchGate. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Google Patents. (2007).
  • Omizzur Ltd. (n.d.). Peptide Drug Aseptic Filling and Freeze-drying Process Development. [Link]

  • ResearchGate. (2021). Amino acids as chelating ligands for platinum: enhanced stability in aqueous environment promoted by biocompatible molecules. [Link]

  • PubMed. (2007). Amino acids as cryoprotectants for liposomal delivery systems. [Link]

  • Google Patents. (2010). CN103193692A - Preparation of valnemulin and hydrochloride of valnemulin.
  • RAPS. (2019). FDA Issues Draft Guidance on Inactive Ingredient Database. [Link]

  • Scribd. (n.d.). Drug Master File 123491027. [Link]

  • U.S. Food and Drug Administration. (1989). Drug Master Files: Guidelines. [Link]

  • Google Patents. (2007). US 8,324,381 B2 - Preparation of Valganciclovir and its pharmaceutically acceptable salts. [Link]

  • Omizzur Ltd. (n.d.). Peptide Lyophilization Protocol. [Link]

  • ResearchGate. (2014). Cryoprotectants for Freeze Drying of Drug Nano-Suspensions: Effect of Freezing Rate. [Link]

  • Google Patents. (2004). US6686501B2 - Processes for preparing 3,3-dimethylbutyric acid.
  • PubChem. (n.d.). 2-(Methylamino)butanoic acid. [Link]

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Optimization

Addressing poor solubility of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride

Welcome to the technical support resource for (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. We will explore the physicochemical principles governing its solubility and provide robust, field-proven troubleshooting strategies.

Section 1: Understanding the Molecule: A Foundation for Troubleshooting

(R)-3-Methyl-2-(methylamino)butanoic acid is an amino acid derivative, specifically a methylated form of (R)-valine. As a hydrochloride salt, it is supplied with the secondary amine protonated, a form typically chosen to enhance aqueous solubility. However, its amphoteric nature—possessing both a basic amino group and an acidic carboxylic acid group—means its net charge and, consequently, its solubility are highly dependent on the pH of the solution.[1][2] Understanding this pH-dependent behavior is the cornerstone of addressing solubility issues.

The key to its solubility lies in avoiding the pH range where the molecule has a net neutral charge, known as the zwitterionic state. At its isoelectric point (pI), the molecule has both a positive (on the amine) and a negative (on the carboxylate) charge, leading to strong intermolecular electrostatic interactions. These interactions can promote aggregation and precipitation, resulting in minimal solubility.[1]

cluster_low_pH Low pH (e.g., < 2) cluster_pI Isoelectric Point (pI) cluster_high_pH High pH (e.g., > 10) low_pH Predominantly Cationic (High Solubility) R-NH(CH3)H+ - COOH pI Zwitterionic (Minimum Solubility) R-NH(CH3)H+ - COO- low_pH->pI Increase pH high_pH Predominantly Anionic (High Solubility) R-NH(CH3) - COO- pI->high_pH Increase pH

Caption: pH-dependent ionization states of (R)-3-Methyl-2-(methylamino)butanoic acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: I've added the hydrochloride salt to water/buffer and it's not dissolving. What's the first thing I should check?

A1: The first and most critical parameter to check is the pH of your final solution. Since the compound is a hydrochloride salt, dissolving it in neutral, unbuffered water should result in a slightly acidic solution where it is soluble. If you are using a buffer (like PBS pH 7.4), you may be adjusting the pH into a range closer to the compound's isoelectric point (pI), where it is least soluble. Measure the pH and adjust it away from the pI.

Q2: What is the best starting solvent for this compound?

A2: For most applications, starting with an acidic aqueous solution (e.g., 0.1 M HCl) is a reliable choice, as it ensures the amino group remains fully protonated and the molecule carries a net positive charge.[3] Alternatively, for stock solutions intended for dilution into aqueous media, organic solvents like DMSO or methanol can be effective. A related compound, L-Valine methyl ester hydrochloride, shows slight solubility in DMSO and methanol.[4][5]

Q3: Can I heat the solution to aid dissolution?

A3: Yes, gentle heating (e.g., to 37-50°C) can increase the rate of dissolution and solubility. However, be cautious. Prolonged heating at high temperatures, especially at very low or high pH, can risk chemical degradation. Always check the compound's stability under your specific conditions if heating is required.

Q4: My compound dissolved initially but then crashed out of solution. Why?

A4: This phenomenon, known as precipitation, is common when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer. The buffer's pH is likely near the compound's pI. Another cause could be that the final concentration exceeds the compound's solubility limit in the final solvent system. The introduction of an "anti-solvent" (the buffer) to the initial solvent (DMSO) can trigger this.[6]

Section 3: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving persistent solubility issues.

Issue 1: Incomplete dissolution in aqueous buffers (e.g., PBS, TRIS)

Root Cause Analysis: The buffer's pH is likely close to the isoelectric point (pI) of the molecule, minimizing its net charge and thus its solubility. The Henderson-Hasselbalch equation dictates the protonation state of the amino and carboxylic acid groups, and at the pI, the zwitterionic form dominates, leading to precipitation.[7]

Solutions & Experimental Protocols:

  • Systematic pH Adjustment: The most effective strategy is to modify the pH.[2][8]

    • Protocol:

      • Prepare a slurry of the compound in the desired buffer at the target concentration.

      • While stirring, slowly add 1 M HCl dropwise to lower the pH. Monitor for dissolution. Most amino acid hydrochlorides become highly soluble at a pH of 2 or lower.[1]

      • If an acidic pH is incompatible with your experiment, perform the same procedure in the opposite direction by adding 1 M NaOH dropwise to raise the pH. Solubility should also increase significantly at a pH of 10 or higher as the molecule becomes fully deprotonated and anionic.[7]

      • Once dissolved, you may be able to carefully back-titrate towards your desired final pH, but be aware that the compound may precipitate if you re-enter the low-solubility pI zone.

  • "Salting-In" Effect: For some amino acids, the presence of certain salts can increase solubility. Divalent cations like Ca²⁺ have been shown to have a "salting-in" effect on amino acids, increasing their solubility compared to in water alone.[9]

    • Protocol:

      • Attempt to dissolve the compound in an aqueous solution containing a salt like CaCl₂ (e.g., 10-100 mM).

      • Compare the solubility to that in deionized water or your primary buffer to determine if a beneficial salting-in effect is occurring.

Issue 2: The required concentration is too high for aqueous systems, even with pH adjustment.

Root Cause Analysis: The intrinsic solubility of the compound, even in its charged state, may be insufficient for the desired concentration. The hydrophobic isobutyl side chain contributes to this limitation.

Solutions & Experimental Protocols:

  • Co-Solvent Systems: The use of water-miscible organic solvents, known as co-solvents, can significantly enhance solubility by reducing the overall polarity of the solvent mixture.[6][10]

    • Common Co-solvents: Ethanol, Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

    • Protocol:

      • Prepare various mixtures of your aqueous buffer and a co-solvent (e.g., 90:10, 80:20, 70:30 v/v).

      • Attempt to dissolve the compound in each mixture, starting with the lowest percentage of co-solvent.

      • Use sonication or gentle vortexing to aid dissolution.

      • Important: Ensure the final concentration of the organic solvent is compatible with your experimental model (e.g., cell culture, enzyme assay).

    Illustrative Co-Solvent Data (Note: This data is illustrative for a typical amino acid hydrochloride and should be confirmed experimentally for your specific compound.)

    Solvent System (Aqueous Buffer:Co-solvent) Estimated Solubility Increase (Fold)
    100:0 (Buffer only) 1x (Baseline)
    90:10 (Buffer:Ethanol) 2-5x
    80:20 (Buffer:Ethanol) 5-15x

    | 100% DMSO | >100x (for stock solution) |

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic moieties of a drug molecule, increasing its apparent water solubility.

    • Protocol:

      • Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).

      • Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 1-10% w/v).

      • Add the (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride to the cyclodextrin solution and stir until dissolved. This process can often be accelerated by sonication.

start Poor Solubility Observed check_ph Measure pH of Slurry start->check_ph ph_near_pi Is pH near pI? check_ph->ph_near_pi adjust_ph Adjust pH (Add HCl or NaOH) ph_near_pi->adjust_ph Yes still_insoluble Still Insoluble ph_near_pi->still_insoluble No dissolved1 Compound Dissolved adjust_ph->dissolved1 try_cosolvent Introduce Co-solvent (e.g., Ethanol, DMSO) still_insoluble->try_cosolvent Yes try_complexation Use Complexation Agent (e.g., Cyclodextrin) still_insoluble->try_complexation If co-solvent fails or is incompatible dissolved2 Compound Dissolved try_cosolvent->dissolved2 dissolved3 Compound Dissolved try_complexation->dissolved3

Caption: Systematic troubleshooting workflow for solubility enhancement.

References

  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved from a relevant ResearchGate publication discussing pH effects on amino acid solubility.
  • Gao, Y., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data. [Link]

  • Al-Obaidi, H., & Buckle, M. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. [Link]

  • Santa Cruz Biotechnology. (n.d.). 3-methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride.
  • National Center for Biotechnology Information. (n.d.). 3-(Methylamino)butanoic acid. PubChem. [Link]

  • Hayashi, K., et al. (2014). Solubilities Studies of Basic Amino Acids. ResearchGate.
  • Google Patents. (n.d.). CN1940080B - Synthesis of (2S,3R)
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • van de Put, M. W. F. A., et al. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository.
  • Strickley, R. G. (2004). Co-solvent and Complexation Systems. ResearchGate.
  • National Institute of Standards and Technology. (n.d.). Butanoic acid, 3-methyl-. NIST WebBook. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Apelblat, A. (2007). Solubilities of amino acids in water at various pH values under 298.15 K. ResearchGate.
  • Bolla, G., & Nangia, A. (2016). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystal Growth & Design. [Link]

  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Atom Pharma. (n.d.). L-VALINE METHYL ESTER HCL ( LVMH ). [Link]

  • Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. [Link]

  • Kim, H. J., et al. (2012). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. [Link]

  • ResearchGate. (2014). How can I dissolve free amino acids?.
  • Chem-Impex. (n.d.). N-Methyl-L-valine methyl ester hydrochloride. [Link]

  • Al-Obaidi, H., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. SciTechnol.
  • Pearson. (n.d.). Draw the mechanism for the reaction of 3-methylbutanoic acid and....
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • MDPI. (n.d.). Chemically Modified Zein- and Poly(methyl vinyl ether-co-maleic anhydride)-Based Core–Shell Sub-Micro/Nanoparticles for Essential Oil Delivery....
  • ResearchGate. (2015). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin.
  • Catalyst University. (2017). pH Effects on Amino Acid Structures. YouTube. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharmapproach.
  • ResearchGate. (n.d.).
  • Doubtnut. (2020). 3-methylbutanoic acid. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-amino-3-methyl(311C)butanoic acid. PubChem. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Confirming the Enantiomeric Purity of H-D-MEVAL-OH HCL using Chiral HPLC

In the landscape of pharmaceutical development and biochemical research, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological function. The (R)-enantiomer of mevalonic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and biochemical research, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological function. The (R)-enantiomer of mevalonic acid (mevalonate) is a pivotal intermediate in the mevalonate pathway, the metabolic route responsible for the synthesis of cholesterol and numerous other isoprenoids.[1] Its counterpart, the (S)-enantiomer, is biologically inactive. Therefore, ensuring the enantiomeric purity of H-D-MEVAL-OH HCL (the hydrochloride salt of (R)-mevalonic acid) is a critical quality control step.

This guide provides an in-depth, experience-driven approach to developing and validating a robust chiral High-Performance Liquid Chromatography (HPLC) method for this purpose. We will move beyond rote protocols to explore the underlying principles, the rationale behind instrumental choices, and a comparative analysis of alternative technologies.

The Cornerstone of Separation: Understanding Chiral Recognition

At its core, separating enantiomers via HPLC is impossible on a standard achiral stationary phase because their physicochemical properties are identical in an achiral environment.[2] The solution is to introduce a chiral selector into the system, most commonly in the form of a Chiral Stationary Phase (CSP).[3][4][5]

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP.[6] For a stable complex and effective separation to occur, multiple simultaneous interactions are required. This is often conceptualized by the "three-point interaction model," where one enantiomer can establish three points of interaction with the CSP, while its mirror image can only establish two, leading to a difference in binding energy and, consequently, retention time.[2]

cluster_0 Three-Point Interaction Model cluster_1 Enantiomer 1 (R) cluster_2 Enantiomer 2 (S) CSP {Chiral Stationary Phase (CSP)|{Port A|Port B|Port C}} Enantiomer_R {Analyte|{Site 1|Site 2|Site 3}} Enantiomer_R:s->CSP:n Stronger Interaction (3 Points) Enantiomer_S {Analyte|{Site 1|Site 2|Site 3}} Enantiomer_S:s->CSP:n Weaker Interaction (2 Points)

Caption: The three-point interaction model illustrates how one enantiomer forms a more stable complex with the CSP, leading to separation.

Strategic Selection of the Chiral Stationary Phase (CSP) for H-D-MEVAL-OH HCL

The success of a chiral separation hinges almost entirely on the choice of the CSP.[7] The analyte, H-D-MEVAL-OH, is a small, polar hydroxy acid. This chemical nature immediately guides our selection away from certain CSPs and towards others.

  • Polysaccharide-Based CSPs (e.g., Chiralcel®, Chiralpak®): These are the most widely used CSPs due to their broad applicability.[5][6] However, for a highly polar, underivatized molecule like mevalonic acid, achieving sufficient retention and resolution can be challenging, often requiring operation in normal-phase or polar organic modes, where the analyte's solubility may be limited.[8]

  • Pirkle-Type (Brush-Type) CSPs: These phases offer excellent enantioselectivity for certain classes of compounds, including α-hydroxy acids.[7][9] They function through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions.

  • Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC™): These phases are exceptionally well-suited for separating polar and ionic compounds without derivatization.[8] CSPs like CHIROBIOTIC T (based on teicoplanin) contain both hydrophobic pockets and ionizable groups, allowing for multiple interaction modes, including ion exchange, which is ideal for an acidic analyte like mevalonic acid.[8]

  • Anion-Exchange CSPs (e.g., CHIRALPAK® QN-AX): These are specifically designed for the enantioseparation of acidic compounds.[10] The separation mechanism is based on the ionic interaction between the negatively charged analyte and the positively charged chiral selector on the stationary phase.[10]

Senior Scientist's Recommendation: For H-D-MEVAL-OH HCL, a Macrocyclic Glycopeptide CSP , such as CHIROBIOTIC T or V, is the most logical and promising starting point. Their proven success with polar, underivatized acids and amino acids provides a high probability of achieving separation in a reversed-phase or polar ionic mode, which is generally more robust and MS-compatible.[8]

A Systematic Workflow for Method Development

Chiral method development is an empirical process, but it can be approached systematically to maximize efficiency.[7] The key is to screen a variety of mobile phases and conditions on the selected CSP.

start Start: Define Goal (Separate H-D-MEVAL-OH Enantiomers) csp_select Step 1: CSP Selection (e.g., CHIROBIOTIC T) start->csp_select mp_screen Step 2: Mobile Phase Screening csp_select->mp_screen rp_mode Reversed-Phase (RP) (ACN/Water + Acid) mp_screen->rp_mode Screen 1 po_mode Polar Organic (PO) (MeOH/ACN + Acid/Base) mp_screen->po_mode Screen 2 pi_mode Polar Ionic (PI) (MeOH + Volatile Acid/Base) mp_screen->pi_mode Screen 3 separation Separation Achieved? rp_mode->separation po_mode->separation pi_mode->separation optimize Step 3: Optimization (Gradient, Flow Rate, Temp.) validate Step 4: Method Validation (LOD, LOQ, Linearity, Precision) optimize->validate separation->optimize Yes no_sep No/Poor Separation separation->no_sep No finish End: Robust Method validate->finish no_sep->csp_select Try different CSP

Caption: A systematic workflow for chiral HPLC method development, from column selection to final validation.

Validated Experimental Protocol: Chiral HPLC-MS

This protocol represents a robust starting point. Optimization will likely be required based on your specific instrumentation and reference standards.

1. Analyte & Standard Preparation:

  • Prepare a stock solution of the H-D-MEVAL-OH HCL reference standard at 1.0 mg/mL in methanol.

  • Prepare a racemic mevalonic acid standard (if available) at 1.0 mg/mL to confirm peak identity and resolution.

  • Prepare test samples by dissolving them in methanol to a nominal concentration of 0.5 mg/mL.

  • Filter all samples through a 0.22 µm syringe filter before injection.

2. Instrumentation & Conditions:

  • HPLC System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Chiral Column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 100% Methanol with 0.1% Acetic Acid and 0.05% Ammonium Hydroxide (Polar Ionic Mode). Rationale: The acid/base additives ensure the analyte and stationary phase are in the proper ionic state to facilitate interaction.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

  • Detector: Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization, Negative (ESI-). Rationale: The carboxylic acid group on mevalonic acid is readily deprotonated, making it highly sensitive in negative ion mode.

    • Detection: Selected Ion Monitoring (SIM) for the [M-H]⁻ ion of mevalonic acid (m/z 147.06). Rationale: SIM provides superior sensitivity and selectivity compared to UV detection, as mevalonic acid lacks a strong chromophore.[11]

3. System Suitability Test (SST):

  • Inject the racemic standard six times.

  • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Tailing Factor (Tf): The tailing factor for each peak should be ≤ 2.0.

  • Peak Area %RSD: The relative standard deviation of the peak areas for six replicate injections should be ≤ 2.0%.

4. Data Analysis & Calculation:

  • Integrate the peak areas for the desired D-enantiomer (A_D) and the undesired L-enantiomer (A_L).

  • Calculate the enantiomeric purity (or enantiomeric excess, % ee) using the following formula: % Enantiomeric Purity = [A_D / (A_D + A_L)] * 100 % ee = [(A_D - A_L) / (A_D + A_L)] * 100

A Comparative Overview of Alternative Methodologies

While chiral HPLC is the gold standard for quantitative purity analysis, other techniques can provide complementary information.[12]

Method Principle Advantages Disadvantages Primary Use Case
Chiral HPLC Differential partitioning between a chiral stationary phase and a mobile phase.[3]High precision and accuracy; quantitative; well-established for regulatory filings; can detect trace impurities.[12][13]Destructive; requires method development; requires chiral columns.[14]Gold standard for quantitative enantiomeric purity determination.
NMR with Chiral Shift Reagents A chiral lanthanide shift reagent is added to the sample, inducing different chemical shifts for the enantiomers in the NMR spectrum.Non-destructive; provides structural information; relatively fast for screening.[15]Lower sensitivity and precision than HPLC; reagent can cause line broadening; requires higher sample concentration.Rapid, qualitative assessment of enantiomeric ratio; structural confirmation.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.Non-destructive; very sensitive to stereochemistry; can be used to determine absolute configuration.Not inherently quantitative for purity without complex calibration models; requires a chromophore near the chiral center.[16]Determination of absolute configuration; confirming bulk stereochemistry.
Chiral Capillary Electrophoresis (CE) Separation in a capillary based on differential migration in the presence of a chiral selector in the buffer.[6]Extremely high efficiency; very low sample and solvent consumption.Lower concentration sensitivity than HPLC-MS; reproducibility can be challenging.Orthogonal method for purity confirmation; analysis of very small sample volumes.

Conclusion

Confirming the enantiomeric purity of H-D-MEVAL-OH HCL is a non-negotiable step in its use for research and development. Chiral HPLC, particularly when paired with mass spectrometric detection, stands as the most robust, sensitive, and quantitative method for this task. By starting with a macrocyclic glycopeptide stationary phase and employing a systematic method development approach, a self-validating and reliable protocol can be established. This ensures that the biological activity observed is unequivocally attributable to the desired (R)-enantiomer, upholding the scientific integrity of subsequent research.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral HPLC Separ
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans.
  • Short, Enantioselective Synthesis of Mevalonic Acid. ChemRxiv.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed.
  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing).
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Enantiomer separation of acidic compounds. Chiral Technologies.
  • New methods for the enantiomeric excess determination using NMR. The University of Groningen research portal.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utiliz
  • Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews (RSC Publishing).
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Mevalonic Acid Analysis Service.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases.
  • Getting Started with Chiral Method Development. Regis Technologies.
  • N-Me-Val-OH.HCl. RayBiotech.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH.

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Comparative

A Researcher's Guide to GNE-3511: Cross-Referencing Experimental Data for a Potent and Selective DLK Inhibitor

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the dual leucine zipper kinase (DLK) inhibitor, GNE-3511. By cross-referencing available experimental dat...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the dual leucine zipper kinase (DLK) inhibitor, GNE-3511. By cross-referencing available experimental data, this document aims to offer an objective analysis of GNE-3511's performance and position it against other therapeutic alternatives for neurodegenerative diseases.

Introduction: The Role of DLK in Neurodegeneration and the Therapeutic Potential of GNE-3511

Dual leucine zipper kinase (DLK), also known as MAP3K12, has been identified as a critical regulator of neuronal degeneration.[1] This kinase acts as a stress sensor within neurons, and its activation is a key step in a signaling cascade that can ultimately lead to apoptosis and axon degeneration.[2] As such, the inhibition of DLK presents a promising therapeutic strategy for a range of neurodegenerative diseases.

GNE-3511 is a potent, selective, and orally bioavailable inhibitor of DLK.[3][4] It is a cell-permeable, 2,6-diaminopyridine based compound that can cross the blood-brain barrier, a crucial characteristic for targeting neurological disorders.[4][5] This guide will delve into the experimental data that underpins the therapeutic potential of GNE-3511, offering a comparative analysis to aid researchers in their evaluation of this compound.

Mechanism of Action: Potent and Selective Inhibition of the DLK Signaling Pathway

GNE-3511 exerts its neuroprotective effects by directly inhibiting the kinase activity of DLK. This prevents the subsequent phosphorylation of downstream targets, most notably c-Jun N-terminal kinases (JNKs), which are key mediators of the apoptotic signaling cascade.

The high potency of GNE-3511 is demonstrated by its low inhibitory constant (Ki) of less than 0.0005 µM (0.5 nM).[3][4] This potent inhibition of DLK translates to an effective blockade of the downstream signaling pathway, as evidenced by an IC50 value of 0.030 µM for the inhibition of phosphorylated JNK (pJNK).[3]

GNE-3511_Mechanism_of_Action cluster_stress Neuronal Stress cluster_pathway DLK Signaling Pathway Axonal Injury Axonal Injury DLK DLK Axonal Injury->DLK Trophic Factor Deprivation Trophic Factor Deprivation Trophic Factor Deprivation->DLK MKK4_7 MKK4/7 DLK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis GNE_3511 GNE-3511 GNE_3511->DLK Inhibits

Caption: GNE-3511 inhibits DLK, blocking the downstream signaling cascade that leads to apoptosis.

Comparative Performance Analysis: Potency and Selectivity

A key aspect of a successful kinase inhibitor is its selectivity, as off-target effects can lead to undesirable side effects. GNE-3511 demonstrates a high degree of selectivity for DLK over other related kinases.

Kinase TargetIC50 (nM)Reference
DLK (Ki) <0.5 [3][4]
pJNK30[3]
JNK1129[4][5]
JNK2514[4][5]
JNK3364[4][5]
MLK167.8[4][5]
MLK2767[4][5]
MLK3602[4][5]
MKK4>5000[4]
MKK7>5000[4]

Table 1: Kinase Selectivity Profile of GNE-3511. This table highlights the potent and selective inhibition of DLK by GNE-3511 compared to other kinases in the MAPK family.

The data clearly indicates that GNE-3511 is significantly more potent against DLK than other mixed-lineage kinases (MLKs) and JNKs, and shows minimal activity against MKK4 and MKK7. This selectivity profile is a crucial advantage, suggesting a lower likelihood of off-target effects.

In Vitro and In Vivo Efficacy: Neuroprotection in Disease Models

The therapeutic potential of GNE-3511 has been demonstrated in various in vitro and in vivo models of neurodegeneration.

In Vitro Axon Degeneration Assay:

In primary neuron cultures, GNE-3511 displayed concentration-dependent protection of neurons from degeneration.[3] This neuroprotective effect was observed with an IC50 of 107 nM in an in vitro axon degeneration assay.[4][6]

In Vivo Models of Neurodegeneration:

GNE-3511 has shown dose-dependent activity in multiple animal models of neurodegenerative diseases.[3] For instance, in a mouse model of Parkinson's disease, oral administration of GNE-3511 resulted in a dose-dependent reduction of phosphorylated c-Jun in the retina.[6][7] Furthermore, studies in a temporal lobe epilepsy model in mice have shown that GNE-3511 can prevent epileptogenesis, neuronal loss, and cognitive and behavioral deficits.[2] In a spared nerve injury model, GNE-3511 treatment prevented mechanical allodynia and microgliosis.[8]

Experimental Protocols

To facilitate the replication and further investigation of GNE-3511's effects, the following are generalized protocols based on the methodologies described in the cited literature.

Protocol 1: In Vitro Neuronal Protection Assay

  • Cell Culture: Culture primary dorsal root ganglion (DRG) neurons from embryonic rodents on a suitable substrate.

  • Induction of Degeneration: Induce axonal degeneration by trophic factor deprivation (e.g., NGF withdrawal).

  • Treatment: Treat the neuronal cultures with a range of concentrations of GNE-3511.

  • Assessment of Neuroprotection: After a predetermined incubation period, assess neuronal viability and axon integrity. This can be achieved through methods such as Calcein-AM staining for cell viability and immunofluorescence staining for neuronal markers like βIII-tubulin to visualize axon morphology.[9]

  • Data Analysis: Quantify the number of surviving neurons and the extent of axonal fragmentation to determine the IC50 of GNE-3511 for neuroprotection.

In_Vitro_Protocol Start Primary Neuron Culture Induction Induce Axon Degeneration (Trophic Factor Deprivation) Start->Induction Treatment Treat with GNE-3511 (Dose-Response) Induction->Treatment Assessment Assess Neuronal Viability & Axon Integrity Treatment->Assessment Analysis Determine IC50 Assessment->Analysis

Caption: Workflow for assessing the neuroprotective effects of GNE-3511 in vitro.

Protocol 2: In Vivo Pharmacodynamic Assay (p-c-Jun Measurement)

  • Animal Model: Utilize a relevant animal model of neurodegeneration, such as the optic nerve crush model or a chemically induced model like MPTP for Parkinson's disease.[6][7]

  • Dosing: Administer GNE-3511 orally at various doses.

  • Tissue Collection: At a specific time point after injury and treatment, collect the relevant tissue (e.g., retina or specific brain regions).

  • Protein Extraction: Prepare tissue lysates to extract total protein.

  • Quantification of p-c-Jun: Measure the levels of phosphorylated c-Jun using a sensitive immunoassay, such as an ELISA or Western blotting.

  • Data Analysis: Normalize p-c-Jun levels to total protein content and compare the levels between treated and vehicle control groups to determine the in vivo efficacy of GNE-3511 in inhibiting the DLK pathway.

Alternatives and Comparative Landscape

While GNE-3511 is a potent and selective DLK inhibitor, the broader landscape of neuroprotective agents includes compounds with different mechanisms of action. For example, inhibitors of the integrated stress response (ISR) have also shown promise in preclinical models of neurodegeneration.[10][11][12] Compounds like ISRIB and DNL343 work by modulating the eukaryotic initiation factor 2B (eIF2B) to restore protein synthesis under cellular stress.[11][13]

Another class of compounds with neuroprotective potential includes those that modulate other signaling pathways involved in cell survival and apoptosis, such as inhibitors of other MAP kinases or compounds that target the PI3K/Akt pathway. The choice of a therapeutic agent will ultimately depend on the specific disease context and the underlying pathophysiology.

Conclusion

GNE-3511 has emerged as a highly promising therapeutic candidate for neurodegenerative diseases due to its potent and selective inhibition of DLK. The available experimental data robustly supports its mechanism of action and demonstrates its efficacy in both in vitro and in vivo models. Its ability to cross the blood-brain barrier further enhances its clinical potential. This guide provides a consolidated overview of the key experimental findings for GNE-3511, offering a valuable resource for researchers to compare and contrast its performance with other neuroprotective strategies. Further investigation into the long-term efficacy and safety of GNE-3511 is warranted to fully realize its therapeutic promise.

References

  • Darolutamide | C19H19ClN6O2 | CID 67171867 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Effect of Dual Leucine Zipper Kinase Inhibitor GNE-3511 on Epileptogenesis and Cognitive and Behavioral Changes in a Temporal Lobe Epilepsy Model in Mice. (2023). bioRxiv. Retrieved January 26, 2026, from [Link]

  • Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition. (2025). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury. (2018). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Perifosine | C25H52NO4P | CID 148177 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models. (2015). Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • PubChem Compounds. (n.d.). Retrieved January 26, 2026, from [Link]

  • Chemical inhibition of the integrated stress response impairs the ubiquitin-proteasome system. (2024). PubMed. Retrieved January 26, 2026, from [Link]

  • (2R)-2-((4-(((3,4-Dihydro-2H-pyrano(2,3-c)pyridin-6-yl)methyl)amino)-1-piperidinyl)methyl)-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8. (n.d.). Retrieved January 26, 2026, from [Link]

  • DNL343 is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response. (2024). PubMed. Retrieved January 26, 2026, from [Link]

  • Chemical inhibition of the integrated stress response impairs the ubiquitin-proteasome system. (2024). bioRxiv. Retrieved January 26, 2026, from [Link]

  • The PubChem Compound Help. (n.d.). Retrieved January 26, 2026, from [Link]

  • Integrated stress response - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Activation of the integrated stress response by inhibitors of its kinases. (2023). Retrieved January 26, 2026, from [Link]

  • DNL343. (2025). ALZFORUM. Retrieved January 26, 2026, from [Link]

  • Tyrosyl-arginyl-phenylalanyl-lysinamide | C30H45N9O5 | CID 122222 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Inhibition of the integrated stress response reverses oxidative stress damage-induced postoperative cognitive dysfunction. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]

  • delta8-Cholestenol | C27H46O | CID 101770 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Cloprostenol Sodium | C22H28ClNaO6 | CID 17756794 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • CID 2022 | C8H11N5O3 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • 1-Octanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | C13H13F17N2O2S | CID 83421 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride

This guide provides essential safety and logistical information for the handling of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride. As a Senior Application Scientist, my objective is to synthesize technical data...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. This document is structured to provide a clear, logical flow of information, emphasizing the causality behind each procedural recommendation.

Hazard Assessment and Chemical Profile

(R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride is a chiral amino acid derivative. As a hydrochloride salt, it is expected to be a crystalline solid at room temperature. The primary hazards associated with compounds of this class include irritation to the skin, eyes, and respiratory tract. Ingestion may also be harmful.[1][4]

Structural Analogs and Their Known Hazards:

  • Amino Acid Hydrochlorides: Generally classified as skin and eye irritants.[5] The hydrochloride moiety can contribute to acidic properties in solution.

  • Methylated Butanoic Acids: Can cause skin corrosion/irritation and serious eye damage.[6] Some are also classified as harmful if swallowed or in contact with skin.

  • Similar Amino Acids: Harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4]

Based on this analysis, it is prudent to treat (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride with a high degree of caution, assuming it possesses similar hazardous properties.

Table 1: Chemical and Physical Properties (Predicted)

PropertyValueSource
Molecular FormulaC6H14ClNO2[7]
Molecular Weight167.63 g/mol Inferred
AppearanceWhite to off-white crystalline solidPredicted
SolubilitySoluble in waterPredicted

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is the cornerstone of safe laboratory practice. For handling (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride, a comprehensive PPE strategy is mandatory.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against splashes.[8] Given the potential for serious eye irritation, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a significant risk of splashing.[8]

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable choice for providing a barrier against incidental contact.[8] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected.[9] For prolonged handling, consider double-gloving.

    • Laboratory Coat: A standard, flame-resistant laboratory coat should be worn at all times to protect against spills and contamination of personal clothing. Ensure the coat is fully buttoned.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.[2][3] If a fume hood is not available and there is a risk of generating dust, a NIOSH-approved respirator appropriate for particulates should be used.[10]

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles and face shieldProtects against splashes and potential serious eye damage.[5][8]
Hand Nitrile glovesProvides a barrier against skin contact and irritation.[8]
Body Flame-resistant laboratory coatProtects skin and personal clothing from contamination.
Respiratory Chemical fume hood or NIOSH-approved respiratorMinimizes inhalation of dust or aerosols, preventing respiratory tract irritation.[2][4]

Safe Handling and Operational Protocols

Adherence to established protocols is critical for minimizing exposure and ensuring a safe working environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure the work area is clean and uncluttered.[9] Have all necessary equipment, including PPE, readily available. The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.[8]

  • Weighing and Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood to control airborne particles.[2] Use a spatula to handle the solid material and avoid generating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling: After handling, thoroughly wash hands with soap and water, even if gloves were worn.[9] Decontaminate all work surfaces and equipment.

Diagram 1: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area weigh Weigh Compound prep_area->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Proceed to Cleanup dispose Dispose of Waste decontaminate->dispose wash Wash Hands dispose->wash

Caption: A logical workflow for the safe handling of chemical compounds.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk.[1] Seek immediate medical attention.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material like sand or vermiculite to contain the spill.[6] Avoid generating dust.[2][3]

  • Neutralize: For acidic compounds, consider using a mild base like sodium bicarbonate to neutralize the spill area after initial absorption.[10]

  • Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[9]

Diagram 2: Chemical Spill Response Plan

spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain neutralize Neutralize if Necessary contain->neutralize collect Collect and Package Waste neutralize->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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